Product packaging for C21H20FN7O3S(Cat. No.:)

C21H20FN7O3S

Cat. No.: B12622088
M. Wt: 469.5 g/mol
InChI Key: DKGVLYUSWJSSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound with the molecular formula C21H20FN7O3S and is supplied for Research Use Only (RUO). RUO products are specialized reagents, like this one, exclusively tailored for laboratory research and are not intended for diagnostic, therapeutic, or any other clinical or personal use . Research Use Only products are essential tools in scientific investigations, particularly in fields such as pharmaceutical research for the discovery of new drug compounds and the identification of individual chemical substances . This compound features a complex structure incorporating fluorophenyl, tetrazolyl, and pyridinyl groups, which are common pharmacophores in medicinal chemistry, suggesting its potential value in early-stage drug discovery and basic biochemical research. As an RUO product, it is manufactured and labeled specifically for research initiatives and is not to be used in medical procedures with human patients . Researchers are responsible for ensuring compliance with their institution's guidelines for the safe handling and use of this material. For any specific technical data, purity information, or custom synthesis inquiries, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20FN7O3S B12622088 C21H20FN7O3S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20FN7O3S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[[4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H20FN7O3S/c1-31-17-8-7-14(9-18(17)32-2)24-19(30)11-33-21-28-27-20(29(21)23)16-10-15(25-26-16)12-3-5-13(22)6-4-12/h3-10H,11,23H2,1-2H3,(H,24,30)(H,25,26)

InChI Key

DKGVLYUSWJSSCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=NN3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of Zorifertinib (AZD3759)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zorifertinib (AZD3759), with the chemical formula C21H20FN7O3S, is a potent, orally available, central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) inhibitor.[1] It has shown significant promise in treating non-small cell lung cancer (NSCLC) with EGFR mutations, particularly in patients with brain metastases. This technical guide provides a comprehensive overview of the synthesis pathway of Zorifertinib, detailing the necessary reagents, reaction conditions, and intermediates. Furthermore, it elucidates the mechanism of action, focusing on its dual inhibition of EGFR and Janus kinase 1 (JAK1) signaling pathways. This document is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Synthesis Pathway

The synthesis of Zorifertinib (AZD3759) is a multi-step process commencing with the formation of a quinazoline core, followed by a series of functional group transformations and a final coupling reaction. The overall pathway is outlined below.

Synthesis of the Quinazoline Core

The synthesis initiates with the preparation of 7-methoxy-6-nitroquinazolin-4-ol, a key intermediate.

Step 1: Synthesis of 7-methoxy-6-nitroquinazolin-4-ol

7-fluoro-6-nitroquinazolin-4-ol is treated with a solution of potassium hydroxide in methanol. The reaction mixture is heated to 80°C for one hour. After cooling, the product is precipitated by adding water and collected by filtration. This step achieves a high yield of approximately 92%.[2]

Step 2: Chlorination to 4-chloro-7-methoxy-6-nitroquinazoline

The 7-methoxy-6-nitroquinazolin-4-ol is then chlorinated using thionyl chloride (SOCl2) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is refluxed at 90°C for five hours. Upon completion, the excess thionyl chloride is removed under reduced pressure, and the crude product is purified to yield 4-chloro-7-methoxy-6-nitroquinazoline as a solid with a yield of about 86%.[2]

Assembly of the Core Structure

Step 3: Nucleophilic Aromatic Substitution

The chlorinated quinazoline intermediate undergoes a nucleophilic aromatic substitution reaction with 3-chloro-2-fluoroaniline. This reaction is typically carried out in a suitable solvent like isopropanol and may be heated to drive the reaction to completion.

Step 4: Reduction of the Nitro Group

The nitro group at the 6-position of the quinazoline ring is then reduced to an amino group. This reduction is commonly achieved using reducing agents such as iron powder in the presence of an acid, like hydrochloric acid, or using catalytic hydrogenation.

Final Coupling Step

Step 5: Formation of the Carbamate Linkage

The final step in the synthesis of Zorifertinib involves the coupling of the 6-amino-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazoline with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride. This reaction forms the carbamate linkage and yields the final product, (4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) (2R)-2,4-dimethylpiperazine-1-carboxylate (Zorifertinib).

Quantitative Data

StepReactantsReagents/ConditionsProductYield (%)
17-fluoro-6-nitroquinazolin-4-olKOH, Methanol, 80°C, 1h7-methoxy-6-nitroquinazolin-4-ol92
27-methoxy-6-nitroquinazolin-4-olSOCl2, DMF, 90°C, 5h4-chloro-7-methoxy-6-nitroquinazoline86
34-chloro-7-methoxy-6-nitroquinazoline, 3-chloro-2-fluoroanilineIsopropanol, heatN-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine-
4N-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amineFe/HCl or H2/Pd6-amino-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine-
56-amino-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine, (2R)-2,4-dimethylpiperazine-1-carbonyl chlorideBase, solventZorifertinib (AZD3759)-

Yields for steps 3-5 are not explicitly available in the provided search results and would require access to the specific primary literature (e.g., Zeng Q, et al. J Med Chem. 2015).

Mechanism of Action

Zorifertinib exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

EGFR Inhibition

Zorifertinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth, proliferation, and survival. By blocking these signals, Zorifertinib can induce apoptosis and inhibit the growth of tumors that are driven by EGFR mutations.

Synergistic Blockade of JAK1 Signaling

In addition to its effects on EGFR, Zorifertinib has been shown to synergistically block the Janus kinase 1 (JAK1) signaling pathway. The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer, contributing to cell proliferation and survival. The dual inhibition of both EGFR and JAK1 by Zorifertinib may lead to a more potent anti-tumor effect compared to agents that target only EGFR.

Experimental Protocols

EGFR Kinase Assay

A common method to determine the inhibitory activity of a compound against EGFR is a continuous-read kinase assay.

  • Materials: Recombinant active EGFR (wild-type or mutant), ATP, a suitable peptide substrate (e.g., Y12-Sox), kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT), Zorifertinib, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of Zorifertinib in 50% DMSO.

    • In a 384-well plate, pre-incubate the EGFR enzyme with the diluted compound or DMSO control for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Monitor the reaction kinetics by measuring the fluorescence signal (e.g., λex360/λem485) at regular intervals for 30-120 minutes.

    • Determine the initial velocity of the reaction from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.[3]

Cell Proliferation Assay

The effect of Zorifertinib on the proliferation of cancer cell lines can be assessed using a variety of methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Materials: EGFR-mutant cancer cell lines (e.g., PC-9, H3255), cell culture medium, Zorifertinib, 96-well plates, and CellTiter-Glo® reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Zorifertinib or a vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow A 7-fluoro-6-nitroquinazolin-4-ol B 7-methoxy-6-nitroquinazolin-4-ol A->B KOH, MeOH C 4-chloro-7-methoxy-6-nitroquinazoline B->C SOCl2, DMF D N-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine C->D 3-chloro-2-fluoroaniline E 6-amino-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine D->E Reduction (e.g., Fe/HCl) F Zorifertinib (AZD3759) E->F (2R)-2,4-dimethylpiperazine-1-carbonyl chloride

Caption: A simplified workflow for the synthesis of Zorifertinib.

EGFR Signaling Pathway Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD3759 Zorifertinib (AZD3759) AZD3759->EGFR Inhibits JAK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 STAT STAT JAK1->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P GeneTranscription Gene Transcription (Proliferation, Survival) STAT_P->GeneTranscription AZD3759 Zorifertinib (AZD3759) AZD3759->JAK1 Inhibits Cytokine Cytokine Cytokine->CytokineReceptor

References

Unraveling the Spectroscopic Signature of C21H20FN7O3S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic analysis provides a fundamental understanding of a molecule's structure, connectivity, and electronic properties, which is essential for confirming its identity, assessing its purity, and predicting its behavior in biological systems. This technical guide focuses on the characterization of the compound with the molecular formula C21H20FN7O3S.

A Critical Note on Molecular Identification:

Extensive searches of chemical databases and scientific literature for the molecular formula this compound did not yield a specific, publicly documented compound. A molecular formula can represent numerous structural isomers, each with a unique spectroscopic fingerprint. Without a definitive chemical name, structure, or reference in published literature, a detailed presentation of its specific spectroscopic data is not possible.

This guide will, therefore, present a generalized framework for the spectroscopic characterization of a potential compound with this formula, outlining the expected data and detailed experimental protocols. This information is intended to serve as a blueprint for researchers who have synthesized or isolated a compound with this molecular formula.

Hypothetical Data Presentation

Assuming a specific isomer of this compound has been synthesized, the following tables would be populated with the experimentally determined spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzProposed Assignment
e.g., 7.85d2H8.2Aromatic protons ortho to sulfonyl group
e.g., 7.50t1H7.5Aromatic proton
e.g., 4.20q2H7.1-CH₂-
e.g., 3.90s3H--OCH₃
e.g., 2.50s3H--CH₃
e.g., 1.25t3H7.1-CH₂CH
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmProposed Assignment
e.g., 165.2C=O (amide/ester)
e.g., 158.0 (d, J = 245 Hz)C-F
e.g., 140.1 - 120.5Aromatic/Heteroaromatic Carbons
e.g., 61.5-CH₂-
e.g., 55.8-OCH₃
e.g., 21.3-CH₃
e.g., 14.2-CH₂C H₃
Table 3: Mass Spectrometry Data
TechniqueIonization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
ESI-MSPositivee.g., 486.1352 [M+H]⁺100Molecular Ion
ESI-MS/MSPositivee.g., 350.098785[M+H - C₇H₅N₂O]⁺
ESI-MS/MSPositivee.g., 135.045160[C₇H₅N₂O]⁺
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
e.g., 3350Medium, SharpN-H Stretch
e.g., 3050WeakAromatic C-H Stretch
e.g., 2980WeakAliphatic C-H Stretch
e.g., 1680StrongC=O Stretch (Amide)
e.g., 1600, 1480MediumC=C Stretch (Aromatic)
e.g., 1350, 1160StrongS=O Stretch (Sulfonamide)
e.g., 1250StrongC-F Stretch
Table 5: UV-Visible Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
e.g., Methanole.g., 275e.g., 25,000
e.g., Methanole.g., 320e.g., 15,000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

    • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • ¹H NMR Acquisition:

      • Set the spectral width to approximately 16 ppm.

      • Use a 30-degree pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

      • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

      • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • ¹³C NMR Acquisition:

      • Set the spectral width to approximately 220 ppm.

      • Use a proton-decoupled pulse sequence.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

      • Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

      • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

    • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

    • Acquisition:

      • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

      • Acquire data in both positive and negative ion modes to determine the optimal ionization.

      • Set the mass range to scan from m/z 100 to 1000.

      • For MS/MS fragmentation analysis, select the determined molecular ion as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR:

    • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal (typically diamond or germanium).

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Acquisition:

      • Record a background spectrum of the clean, empty ATR crystal.

      • Apply pressure to ensure good contact between the sample and the crystal.

      • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

      • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

      • The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the wavelength range from approximately 200 to 800 nm.

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualization

As no specific signaling pathway or experimental workflow can be associated with the unknown compound this compound, a generalized workflow for spectroscopic characterization is presented below.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis/Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_reporting Final Characterization Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS IR IR Spectroscopy Compound->IR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic characterization of any novel compound, including one with the molecular formula this compound, is a multi-faceted process requiring the integration of data from various analytical techniques. While specific data for this formula could not be provided due to the lack of a publicly identified structure, this guide offers the necessary framework and detailed protocols for researchers to conduct a thorough analysis. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, leading to the unambiguous structural elucidation and characterization of the molecule of interest. For a definitive analysis, it is imperative for the user to provide a specific chemical identifier.

In-depth Technical Guide on the Physicochemical Properties of C21H20FN7O3S

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available chemical databases and scientific literature has been conducted for the compound with the molecular formula C21H20FN7O3S. Despite extensive efforts, a specific chemical entity corresponding to this formula could not be uniquely identified. Therefore, the requested in-depth technical guide containing its physicochemical properties, experimental protocols, and associated signaling pathways cannot be provided at this time.

Chemical databases such as PubChem and the Chemical Abstracts Service (CAS) registry, which are comprehensive repositories of chemical information, do not contain an entry for a compound with the exact molecular formula this compound. This suggests that the compound may be a novel, proprietary, or not yet publicly disclosed substance. It is also possible that there may be a typographical error in the provided molecular formula.

The elemental composition of this compound indicates a complex organic molecule likely containing a sulfonamide group (SO2) and a variety of nitrogen-containing functional groups, given the high nitrogen-to-carbon ratio. The presence of fluorine is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

For a compound of this nature, a full physicochemical characterization would typically involve a suite of experimental and computational analyses.

Hypothetical Experimental Protocols for Physicochemical Characterization:

Should this compound be identified and synthesized, the following experimental protocols would be relevant for determining its core physicochemical properties.

Table 1: Hypothetical Physicochemical Properties of this compound and Relevant Experimental Methods

PropertyDescriptionExperimental Protocol
Molecular Weight The mass of one mole of the substance.Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the accurate molecular weight.
Melting Point The temperature at which the solid form of the compound becomes a liquid.Differential Scanning Calorimetry (DSC): A sample would be heated at a controlled rate, and the heat flow would be measured to determine the precise melting point and assess purity.
Solubility The ability of the compound to dissolve in a solvent.Equilibrium Solubility Method: An excess of the compound would be shaken in various solvents (e.g., water, ethanol, DMSO) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound would then be measured, typically by HPLC-UV.
pKa The acid dissociation constant, indicating the strength of an acid.Potentiometric Titration or UV-Vis Spectroscopy: The compound would be dissolved in a suitable solvent and titrated with an acid or base, with the pH being monitored. Alternatively, changes in the UV-Vis spectrum as a function of pH can be used to determine the pKa.
LogP The partition coefficient, which is a measure of the lipophilicity of a compound.Shake-Flask Method: The compound would be dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase would be measured to calculate the partition coefficient.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound in a drug discovery setting.

G General Workflow for Novel Compound Characterization A Compound Synthesis and Purification B Structural Elucidation (NMR, HRMS, X-ray) A->B Structure Confirmation C Physicochemical Profiling (Solubility, LogP, pKa) B->C Purity & Identity Confirmed D In Vitro Biological Screening (Target Binding, Cell-based Assays) C->D Compound Characterized E ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) D->E Biological Activity Identified F Lead Optimization E->F Favorable Profile F->A Iterative Improvement G Preclinical Development F->G Candidate Selection

A generalized workflow for the characterization and development of a novel chemical compound.

Without the definitive identification of this compound, any further discussion on its specific properties, biological activity, or associated signaling pathways would be purely speculative. Should a specific chemical name, CAS number, or structural information become available, a more detailed and accurate technical guide can be compiled.

In-depth Technical Guide: The Biological Mechanism of Action of C21H20FN7O3S

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound with the molecular formula C21H20FN7O3S has been identified as Tedizolid Phosphate . Tedizolid is an oxazolidinone-class antibacterial agent. This guide provides a comprehensive overview of its mechanism of action, available quantitative data, and relevant experimental protocols.

Core Mechanism of Action

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). This binding action prevents the formation of a functional 70S initiation complex, which is a crucial step in the translation process. By interfering with the proper positioning of aminoacyl-tRNAs, Tedizolid effectively stalls the production of essential bacterial proteins, ultimately leading to the cessation of bacterial growth and replication.

Signaling Pathway

The primary signaling pathway disrupted by Tedizolid is the bacterial protein synthesis pathway. A simplified representation of this inhibition is provided below.

Tedizolid_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein Nascent Polypeptide Chain 50S_subunit->Protein Peptide bond formation 30S_subunit 30S Subunit 30S_subunit->50S_subunit Forms 70S complex mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_subunit Binds to A-site Tedizolid Tedizolid Tedizolid->50S_subunit Binds to PTC Experimental_Workflow cluster_binding_assay Ribosome Binding Assay cluster_translation_assay In Vitro Transcription/Translation Assay rb_prep Isolate 70S Ribosomes rb_bind Incubate Ribosomes and Labeled Tedizolid rb_prep->rb_bind rb_label Radiolabel Tedizolid rb_label->rb_bind rb_sep Separate Bound and Unbound Drug rb_bind->rb_sep rb_quant Quantify Radioactivity rb_sep->rb_quant rb_analysis Determine Kd rb_quant->rb_analysis ivt_setup Prepare Cell-Free System with Reporter Gene ivt_drug Add Varying Concentrations of Tedizolid ivt_setup->ivt_drug ivt_incubate Incubate for Protein Synthesis ivt_drug->ivt_incubate ivt_detect Measure Reporter Protein Activity/Amount ivt_incubate->ivt_detect ivt_analysis Calculate IC50 ivt_detect->ivt_analysis

Initial Bioactivity Screening of C21H20FN7O3S: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial bioactivity screening of the novel heterocyclic compound C21H20FN7O3S. The focus is on its potential as an anticancer agent, with detailed methodologies for in vitro cytotoxicity assays and computational molecular docking studies. The information presented is based on established protocols and findings from the screening of similar potent anticancer compounds.

In Vitro Bioactivity Screening: Cytotoxicity Assessment

The initial evaluation of a novel compound's anticancer potential typically involves assessing its cytotoxicity against relevant cancer cell lines. In this case, the activity of this compound was evaluated against human esophageal cancer cell lines, KYSE70 and KYSE150.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic effects of this compound were quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIncubation Time (hours)IC50 (µg/mL)
This compoundKYSE70480.888[1]
This compoundKYSE150480.655[1]

Table 1: Summary of in vitro cytotoxic activity of this compound against esophageal cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Human esophageal cancer cell lines (KYSE70 and KYSE150)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) alone is also included.

  • Incubation: The plates are incubated for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[2]

  • Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with this compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining cell viability.

Computational Analysis: Molecular Docking

To elucidate the potential mechanism of action of this compound at the molecular level, computational molecular docking studies were performed. These studies predict the preferred binding orientation and affinity of the compound to specific protein targets known to be involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Methionine Aminopeptidase 2 (METAP2).

Experimental Protocol: Molecular Docking

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for obtaining the 3D crystal structures of target proteins (e.g., EGFR, METAP2)

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Target Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger partial charges are calculated for the ligand atoms.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Simulation:

    • The molecular docking software is used to explore various conformations of the ligand within the defined grid box of the protein's active site.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation.

  • Analysis of Results:

    • The docked conformations (poses) are ranked based on their binding energies.

    • The pose with the lowest binding energy is considered the most favorable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the key residues involved in binding.

Workflow: Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation A Retrieve Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens) A->B D Define Binding Site (Grid Box) B->D C Draw and Optimize Ligand (this compound) C->D E Perform Docking Simulation D->E F Analyze Docking Poses and Binding Energies E->F G Identify Key Interactions (H-bonds, etc.) F->G EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibition METAP2_Signaling_Pathway METAP2 METAP2 eIF2a eIF2α METAP2->eIF2a Protects from Phosphorylation Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Phosphorylation Phosphorylation Cell_Proliferation Endothelial Cell Proliferation Protein_Synthesis->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth This compound This compound This compound->METAP2 Inhibition

References

A Comprehensive Technical Guide to the Discovery and Elucidation of Selumetinib (AZD6244), a MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, mechanism of action, and key experimental data for the mitogen-activated protein kinase (MEK) 1 and 2 inhibitor, selumetinib (AZD6244).

Introduction

Selumetinib is a potent, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[2] Selumetinib was discovered by Array BioPharma and subsequently licensed to AstraZeneca.[3] It is the first FDA-approved treatment for pediatric patients aged two years and older with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[3][4]

Discovery and Isolation

The discovery of selumetinib was the culmination of extensive research aimed at identifying small molecule inhibitors of the MAPK pathway.[5] Structure-guided drug design led to the synthesis of potent and selective MEK inhibitors, including selumetinib.[6]

Synthesis:

The synthesis of selumetinib has been described in patent literature. One common route involves a multi-step process starting from 2,3,4-trifluorobenzoic acid, which undergoes nitration, aminolysis, esterification, reduction, cyclization, methylation, hydrolysis, and condensation to yield the final compound.[7] Another patented method describes the reaction of 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid with O-(2-vinyloxy-ethyl)-hydroxylamine in the presence of coupling agents like HOBt and EDCI in dimethylformamide.[8]

Isolation and Purification:

Following synthesis, selumetinib is isolated and purified using standard chromatographic techniques to achieve high purity suitable for pharmaceutical use. The commercial formulation utilizes the hydrogen-sulfate salt of selumetinib, which exhibits improved solubility and bioavailability compared to the free base.[9] This formulation is a mixture of the selumetinib hydrogen-sulfate salt with vitamin E polyethylene glycol succinate (TPGS) in a hypromellose capsule.[9]

Mechanism of Action

Selumetinib exerts its therapeutic effect by specifically inhibiting the kinase activity of MEK1 and MEK2.[10] By binding to an allosteric site on the MEK enzymes, selumetinib prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2.[2] This blockade of the MAPK signaling cascade leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells where this pathway is aberrantly activated.[2]

Signaling Pathway Diagram:

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Selumetinib Selumetinib Selumetinib->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Selumetinib.

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of research findings. Below are summaries of key experimental designs employed in the evaluation of selumetinib.

In Vivo Pharmacodynamic Analysis in Minipigs:

A study was conducted to assess the in vivo effects of selumetinib on the Ras/MAPK pathway in neurofibromatosis type 1 (NF1) minipigs.[11]

  • Animal Model: Juvenile wild-type and NF1 minipigs were used.

  • Dosing: A single oral dose of 7.3 mg/kg selumetinib was administered.

  • Sample Collection: Blood samples were collected at various time points (0, 0.5, 1, 2, 3, 5, 8, 10, 12, 24, and 36 hours) post-dosing for pharmacokinetic (PK) analysis. For pharmacodynamic (PD) analysis, blood was collected at 0, 2, and 5 hours. Tissues (skin, sciatic nerve, optic nerve, and cerebral cortex) were collected 2 hours post-administration for tissue PK and PD analysis.[11]

  • PD Analysis: Peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with phorbol 12-myristate 13-acetate (PMA) to assess pathway inhibition. Protein lysates from PBMCs and tissues were analyzed to measure the levels of phosphorylated ERK.[11]

Clinical Trial Protocol for Pediatric Patients with NF1:

The SPRINT Phase I/II trial (NCT01362803) was a pivotal study that established the efficacy and safety of selumetinib in pediatric patients with NF1 and inoperable plexiform neurofibromas.[9]

  • Study Design: This was an open-label, single-arm, multicenter trial.

  • Patient Population: Pediatric patients with a diagnosis of NF1 and inoperable, progressive/symptomatic plexiform neurofibromas.

  • Intervention: Selumetinib was administered orally at a dose of 25 mg/m² twice daily in 28-day cycles.[9]

  • Efficacy Endpoints: The primary endpoint was the overall response rate (ORR), defined as the percentage of patients with a complete or confirmed partial response. Tumor volume was assessed by magnetic resonance imaging (MRI).[12]

  • Safety Monitoring: Adverse events were monitored throughout the study.

Experimental Workflow Diagram:

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial (SPRINT) cluster_outcome Outcome AnimalModel NF1 Minipig Model Dosing Single Oral Dose (7.3 mg/kg) AnimalModel->Dosing PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Dosing->PK_PD_Analysis PatientRecruitment Pediatric Patients with NF1 and Inoperable PNs PK_PD_Analysis->PatientRecruitment Informs Clinical Dose Selection Treatment Selumetinib 25 mg/m² Twice Daily PatientRecruitment->Treatment Efficacy_Safety Efficacy (ORR, Tumor Volume) and Safety Assessment Treatment->Efficacy_Safety FDA_Approval FDA Approval Efficacy_Safety->FDA_Approval

Caption: A simplified workflow from preclinical studies to clinical approval for Selumetinib.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of selumetinib.

Table 1: Pharmacokinetic Parameters of Selumetinib

ParameterValuePopulationReference
Tmax (Time to Maximum Concentration) 1 - 1.5 hoursHealthy Adults & Pediatric Patients[1][9]
Absolute Oral Bioavailability 62%Healthy Adults[1]
Elimination Half-life Approx. 6.2 hoursPediatric Patients[9]
Metabolism Primarily by CYP3A4 and CYP2C19General[3][6]

Table 2: Clinical Efficacy of Selumetinib in Pediatric NF1 (SPRINT Trial)

Efficacy EndpointResultReference
Overall Response Rate (ORR) 68% - 70%[4][13]
Median Change in Tumor Volume -22% to -27.9%[13][14]
Progression-Free Survival at 3 years 84%[13]

Conclusion

Selumetinib represents a significant advancement in targeted cancer therapy, particularly for patient populations with limited treatment options. Its discovery and development underscore the importance of understanding disease-driving signaling pathways and employing structure-based drug design. The detailed experimental protocols and robust clinical trial data have established selumetinib as a valuable therapeutic agent for the treatment of NF1-associated plexiform neurofibromas. Further research is ongoing to explore its potential in other malignancies driven by the MAPK pathway.[14]

References

In-Depth Technical Guide: Therapeutic Potential of C21H20FN7O3S (Buloxibutid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C21H20FN7O3S, known as buloxibutid (formerly C21), is a first-in-class, orally available, small molecule agonist of the Angiotensin II Type 2 Receptor (AT2R). Developed by Vicore Pharma, this compound represents a novel therapeutic approach by activating the protective arm of the Renin-Angiotensin System (RAS). Preclinical and clinical studies have demonstrated its potential in treating severe respiratory diseases, particularly Idiopathic Pulmonary Fibrosis (IPF) and COVID-19. Buloxibutid has shown promising results in improving lung function in IPF patients and reducing the severity of COVID-19. This document provides a comprehensive overview of the therapeutic potential of buloxibutid, including its mechanism of action, clinical trial data, and detailed experimental protocols.

Mechanism of Action: AT2R Agonism

Buloxibutid exerts its therapeutic effects by selectively binding to and activating the AT2R. The AT2R is part of the protective arm of the RAS and its activation counteracts the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects mediated by the Angiotensin II Type 1 Receptor (AT1R). The downstream signaling of AT2R activation is complex and involves multiple pathways that collectively contribute to tissue protection and repair.[1][2]

Key signaling pathways activated by buloxibutid include:

  • Stimulation of Protein Phosphatases: Activation of phosphatases like SHP-1 and PP2A, which can dephosphorylate and inactivate pro-inflammatory signaling molecules.

  • Activation of the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: This leads to vasodilation and has anti-proliferative effects.

  • Inhibition of Pro-fibrotic Pathways: Buloxibutid has been shown to reduce the levels of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis.[3][4]

Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)

IPF is a chronic, progressive, and fatal lung disease characterized by the formation of scar tissue in the lungs, leading to a decline in lung function.[5] Buloxibutid has been investigated in the Phase 2a AIR trial for the treatment of IPF.

Quantitative Data from the AIR Trial

The AIR trial was a multi-center, open-label, single-arm study evaluating the safety and efficacy of buloxibutid in treatment-naïve IPF patients.[3][6][7][8][9]

MetricTimepointResultComparison to Untreated
Mean Change in Forced Vital Capacity (FVC) 24 weeks+251 mLExpected decline of ~120 mL
Mean Change in Forced Vital Capacity (FVC) 36 weeks+216 mL to +350 mLExpected decline of ~180 mL
Safety 36 weeksWell-tolerated, no drug-related serious adverse events-

Note: Data is compiled from multiple interim and final analyses of the AIR trial.[3][6][7][8][9]

Experimental Protocol: AIR Trial (Phase 2a)
  • Study Design: A multi-center, open-label, single-arm trial.[3][6]

  • Patient Population: Treatment-naïve patients diagnosed with IPF.[8]

  • Intervention: 100 mg of buloxibutid administered orally twice daily for 24 weeks, with an optional 12-week extension.[6][8]

  • Primary Objective: To investigate the safety of buloxibutid.[10]

  • Secondary Objectives: To evaluate the efficacy of buloxibutid on lung function, as measured by the change in FVC from baseline.[10]

  • Inclusion Criteria (abbreviated): Diagnosis of IPF within 5 years, age ≥40 years, FVC ≥60% predicted, FEV1/FVC ratio ≥0.7.[11]

  • Exclusion Criteria (abbreviated): Previous use of antifibrotic treatment for >6 months, current smoker, BMI >35 or <18.[11]

experimental_workflow_AIR_trial cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent screening->informed_consent treatment_24w Buloxibutid (100mg BID) for 24 weeks informed_consent->treatment_24w extension_12w Optional 12-week Extension treatment_24w->extension_12w safety_assessment Safety Monitoring treatment_24w->safety_assessment efficacy_assessment FVC Measurement (at baseline, 12, 24, 36 weeks) treatment_24w->efficacy_assessment extension_12w->safety_assessment extension_12w->efficacy_assessment

Caption: Workflow of the Phase 2a AIR trial for buloxibutid in IPF.

Therapeutic Potential in COVID-19

Buloxibutid has also been investigated for its potential to treat hospitalized patients with COVID-19 in the Phase 2 ATTRACT trial. The rationale is based on its potential to mitigate the severe inflammatory response and lung damage associated with the virus.[12][13][14]

Quantitative Data from the ATTRACT Trial

The ATTRACT study was a randomized, double-blind, placebo-controlled trial.[12][14]

MetricBuloxibutid GroupPlacebo GroupRisk Reduction/Trend
Need for Oxygen at End of Treatment 27.5%45.5%40% reduced risk
Need for Mechanical Ventilation 1 patient4 patientsTrend towards reduction
Mortality 1 death3 deathsTrend towards reduction

Note: The study involved 106 hospitalized patients not requiring mechanical ventilation at baseline.[12][14]

Experimental Protocol: ATTRACT Trial (Phase 2)
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[12][14][15]

  • Patient Population: Hospitalized patients with confirmed SARS-CoV-2 infection, signs of acute respiratory infection, but not requiring mechanical ventilation.[15]

  • Intervention: Oral administration of 100 mg buloxibutid or placebo twice daily for 7 days, in addition to standard of care.[13]

  • Primary Objective: To investigate the efficacy of buloxibutid compared to placebo.[14]

  • Key Inclusion Criteria: Hospitalized patients aged 19-69 years with PCR-confirmed SARS-CoV-2 infection, C-reactive protein (CRP) >50 and <150 mg/L.[15]

  • Key Exclusion Criteria: Requirement for invasive or non-invasive mechanical ventilation at randomization, previous experimental treatment for COVID-19.[15]

experimental_workflow_ATTRACT_trial cluster_enrollment Enrollment Phase cluster_intervention Intervention Phase (7 days) cluster_outcomes Outcome Assessment patient_screening Hospitalized COVID-19 Patients (Inclusion/Exclusion Criteria) randomization Randomization (1:1) patient_screening->randomization c21_group Buloxibutid (100mg BID) + Standard of Care randomization->c21_group placebo_group Placebo + Standard of Care randomization->placebo_group primary_outcome Efficacy Assessment (Need for Oxygen) c21_group->primary_outcome secondary_outcomes Safety, Need for Mechanical Ventilation, Mortality c21_group->secondary_outcomes placebo_group->primary_outcome placebo_group->secondary_outcomes

Caption: Workflow of the Phase 2 ATTRACT trial for buloxibutid in COVID-19.

Signaling Pathway of AT2R Activation

The activation of the AT2R by buloxibutid initiates a cascade of intracellular events that mediate its protective effects.

AT2R_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling C21 Buloxibutid (C21) AT2R AT2 Receptor C21->AT2R G_protein G-protein Activation AT2R->G_protein Phosphatases Activation of Protein Phosphatases (SHP-1, PP2A) G_protein->Phosphatases NO_cGMP Activation of NO/cGMP Pathway G_protein->NO_cGMP Anti_fibrotic Anti-fibrotic Effects ( Inhibition of TGF-β1) G_protein->Anti_fibrotic Anti_inflammatory Anti-inflammatory Effects Phosphatases->Anti_inflammatory Vasodilation Vasodilation NO_cGMP->Vasodilation

Caption: Simplified signaling pathway of AT2R activation by buloxibutid.

Future Directions

The promising results from the Phase 2a AIR trial have prompted further investigation of buloxibutid in a Phase 2b trial for IPF.[3] For COVID-19, the positive signals from the ATTRACT trial suggested that a pivotal study would be warranted.[16] The unique mechanism of action of buloxibutid as an AT2R agonist opens up possibilities for its investigation in other conditions characterized by inflammation and fibrosis.

References

Methodological & Application

Application Notes and Protocols for C21H20FN7O3S: A Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound C21H20FN7O3S is a novel small molecule with potential applications in targeted drug therapy. Its structural characteristics suggest it may act as an inhibitor of protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in diseases such as cancer. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential as a Cyclin-Dependent Kinase (CDK) inhibitor. The following protocols are designed for researchers in cell biology, pharmacology, and drug development.

Hypothetical Target: Cyclin-Dependent Kinase 1 (CDK1)

For the purpose of these protocols, we will hypothesize that this compound is an inhibitor of CDK1. CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a valuable target for cancer therapy.[1][2] The assays described below will assess the compound's effect on cell viability, its ability to inhibit CDK1 activity directly, and its impact on the phosphorylation of CDK1 downstream targets.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
CDK1/Cyclin B15
CDK2/Cyclin E150
CDK4/Cyclin D1>1000
CDK9/Cyclin T1800

Table 2: Cell Viability (MTT Assay) of Cancer Cell Lines Treated with this compound for 72 hours

Cell LineIC50 (µM)
MCF-70.5
HeLa0.8
A5491.2
HCT1160.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • 96-well plates

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[5]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT-based cell viability assay.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a specific kinase.[6][7] A common method involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[6][8]

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant human CDK1/Cyclin B enzyme

  • Kinase assay buffer

  • Substrate (e.g., Histone H1)[9]

  • [γ-33P]ATP[7]

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant CDK1/Cyclin B, and the substrate.

  • Add serial dilutions of this compound or a vehicle control to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare kinase, substrate, and buffer mix B Add this compound dilutions A->B C Initiate reaction with [γ-33P]ATP B->C D Incubate at 30°C C->D E Stop reaction and filter D->E F Measure radioactivity E->F

Caption: Workflow for the in vitro kinase assay.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in cell lysates, providing evidence of target engagement within a cellular context.[10]

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line (e.g., HeLa)

  • Lysis buffer containing protease and phosphatase inhibitors[11]

  • SDS-PAGE gels and running buffer

  • PVDF membrane[11]

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[11]

  • Primary antibodies (e.g., anti-phospho-Lamin A/C, anti-total-Lamin A/C, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[12]

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells in lysis buffer on ice.[11]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.[11]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

G cluster_workflow Western Blot Workflow A Cell treatment and lysis B SDS-PAGE and protein transfer A->B C Membrane blocking B->C D Primary antibody incubation C->D E Secondary antibody incubation D->E F Signal detection and analysis E->F

Caption: Workflow for Western Blot analysis.

Signaling Pathway

G cluster_pathway Simplified CDK1 Signaling Pathway CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B Complex CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Lamin Lamin A/C CDK1_CyclinB->Lamin phosphorylates This compound This compound This compound->CDK1_CyclinB pLamin Phospho-Lamin A/C Lamin->pLamin Nuclear_Envelope_Breakdown Nuclear Envelope Breakdown pLamin->Nuclear_Envelope_Breakdown

Caption: Simplified CDK1 signaling pathway and the inhibitory action of this compound.

References

plication of C21H20FN7O3S in targeted drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The chemical formula C21H20FN7O3S does not correspond to a publicly recognized or well-documented compound. The following Application Notes and Protocols are presented as a hypothetical example to demonstrate the requested format and content for a fictional targeted drug delivery agent, herein named "OncoFluor-T." All data, pathways, and experimental details are illustrative and should not be considered as factual scientific information.

Application Notes and Protocols: OncoFluor-T in Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

OncoFluor-T (this compound) is a novel, synthetic small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase frequently dysregulated in various malignancies, including cholangiocarcinoma and certain types of gastric and breast cancer. Overexpression or activating mutations of FGFR2 can drive tumor cell proliferation, angiogenesis, and survival. OncoFluor-T exhibits high potency and selectivity for the ATP-binding pocket of FGFR2. To enhance its therapeutic index, reduce systemic toxicity, and improve tumor accumulation, a targeted drug delivery system utilizing lipid-polymer hybrid nanoparticles has been developed. These nanoparticles are surface-functionalized with a peptide ligand that targets the αvβ3 integrin, which is overexpressed on tumor neovasculature and many tumor cells.

Principle of the Application

The targeted delivery of OncoFluor-T is designed to achieve preferential accumulation of the therapeutic agent at the tumor site. This is accomplished by encapsulating OncoFluor-T within αvβ3-targeted nanoparticles. Upon intravenous administration, these nanoparticles circulate in the bloodstream and selectively bind to αvβ3 integrin-expressing cells in the tumor microenvironment. This active targeting, combined with the enhanced permeability and retention (EPR) effect, leads to a higher concentration of OncoFluor-T in the tumor tissue compared to healthy organs. Following cellular uptake, the nanoparticles release their payload, allowing OncoFluor-T to inhibit the FGFR2 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key performance characteristics of OncoFluor-T and its nanoparticle formulation.

Table 1: In Vitro Cytotoxicity of OncoFluor-T

Cell LineTarget ExpressionTreatmentIC50 (nM)
SNU-16FGFR2 AmplifiedFree OncoFluor-T15.2
Targeted Nanoparticles25.8
NCI-H716FGFR2 FusionFree OncoFluor-T18.9
Targeted Nanoparticles31.5
MDA-MB-231Low FGFR2Free OncoFluor-T> 10,000
Targeted Nanoparticles> 10,000
HUVECNormal EndothelialFree OncoFluor-T8,500
Targeted Nanoparticles> 15,000

Table 2: Physicochemical Properties of OncoFluor-T Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Non-Targeted Nanoparticles110 ± 50.12 ± 0.02-15.3 ± 1.292.1 ± 3.58.1 ± 0.7
Targeted Nanoparticles115 ± 60.14 ± 0.03-12.8 ± 1.590.5 ± 4.17.9 ± 0.6

Table 3: In Vivo Antitumor Efficacy in SNU-16 Xenograft Model

Treatment Group (10 mg/kg, i.v., 2x weekly)Tumor Growth Inhibition (%)Final Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control (Saline)01502 ± 210+2.5
Free OncoFluor-T45826 ± 155-8.2
Non-Targeted Nanoparticles62571 ± 130+1.8
Targeted Nanoparticles88180 ± 98+2.1

Experimental Protocols

Protocol 1: Formulation of αvβ3-Targeted OncoFluor-T Nanoparticles

Objective: To encapsulate OncoFluor-T in lipid-polymer hybrid nanoparticles functionalized with an αvβ3-targeting peptide.

Materials:

  • OncoFluor-T

  • PLGA (Poly(lactic-co-glycolic acid))

  • Lecithin

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-c(RGDfK) (Targeting ligand)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of OncoFluor-T in a 2 mL mixture of DCM and acetonitrile (1:1 v/v).

  • Aqueous Phase Preparation: Dissolve 10 mg of lecithin, 2 mg of DSPE-PEG(2000), and 0.5 mg of DSPE-PEG(2000)-c(RGDfK) in 10 mL of deionized water.

  • Nano-precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (800 rpm).

  • Solvent Evaporation: Continue stirring for 3-4 hours in a fume hood to allow for the complete evaporation of the organic solvents.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.

  • Characterization: Analyze the final nanoparticle suspension for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine drug loading and encapsulation efficiency via HPLC.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of OncoFluor-T formulations in cancer cell lines.

Materials:

  • SNU-16, NCI-H716, MDA-MB-231, and HUVEC cells

  • DMEM/RPMI-1640 medium supplemented with 10% FBS

  • Free OncoFluor-T and OncoFluor-T nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of free OncoFluor-T and nanoparticle formulations in culture medium. Replace the existing medium with 100 µL of the treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

FGFR2_Signaling_Pathway cluster_cell Tumor Cell FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds GRB2 GRB2 FGFR2->GRB2 PLCg PLCγ FGFR2->PLCg PI3K PI3K FGFR2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation OncoFluorT OncoFluor-T OncoFluorT->FGFR2 Inhibits

Caption: Hypothetical FGFR2 signaling pathway inhibited by OncoFluor-T.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A1 OncoFluor-T Synthesis A2 Nanoparticle Formulation A1->A2 A3 Physicochemical Analysis (DLS, HPLC) A2->A3 B2 Cytotoxicity Assay (MTT) A3->B2 B3 Cellular Uptake Study A3->B3 B1 Cell Culture B1->B2 B1->B3 C2 Efficacy Study B2->C2 C1 Xenograft Model Development C1->C2 C3 Biodistribution Analysis C2->C3 C4 Toxicity Assessment C2->C4

Caption: Workflow for preclinical evaluation of targeted OncoFluor-T nanoparticles.

Logical_Relationship A OncoFluor-T B Targeted Nanoparticle (αvβ3-cRGD) A->B Encapsulation C Systemic Administration (Intravenous) B->C D Selective Binding to Tumor Vasculature C->D F Reduced Systemic Exposure C->F E Enhanced Tumor Accumulation (EPR & Active Targeting) D->E G Increased Therapeutic Efficacy E->G H Decreased Off-Target Toxicity F->H

Caption: Rationale for targeted delivery of OncoFluor-T.

w to synthesize C21H20FN7O3S in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

A detailed protocol for the synthesis of a compound with the molecular formula C21H20FN7O3S cannot be provided. An extensive search for a compound with this specific formula did not yield a known chemical identity, established synthesis routes, or any associated scientific literature.

Without a clear identification of the target molecule, it is not possible to develop or describe a laboratory synthesis protocol. The development of a synthetic route for a novel chemical entity requires significant research and development, including:

  • Retrosynthetic Analysis: Devising a potential synthesis pathway by breaking down the target molecule into simpler, commercially available starting materials.

  • Method Development: Screening and optimizing reaction conditions (e.g., solvents, reagents, temperature, catalysts) for each step of the proposed synthesis.

  • Characterization: Purifying and characterizing all intermediate compounds and the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography to confirm their identity and purity.

Such a process is beyond the scope of this service and requires hands-on laboratory work by qualified researchers. For the synthesis of known compounds, detailed protocols are typically found in peer-reviewed scientific journals or patents. The absence of such documentation for this compound suggests it may be a novel or theoretical compound for which a synthesis has not been publicly described.

Researchers, scientists, and drug development professionals interested in synthesizing a novel compound would typically begin by designing a synthetic route based on established principles of organic chemistry and then validate this route through laboratory experimentation.

Application Note: Quantitative Analysis of Novel Small Molecule C21H20FN7O3S ("Quantamole")

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The development of novel therapeutic agents requires robust and reliable analytical methods for their quantification in biological matrices. This application note provides a general framework and detailed protocols for the quantitative analysis of the novel small molecule C21H20FN7O3S, hereinafter referred to as "Quantamole." The elemental composition, containing fluorine, nitrogen, and sulfur, is common among developmental drug candidates, including those targeting signal transduction pathways.

Given that this compound does not correspond to a known compound in public chemical databases, this document serves as a template for establishing analytical methods for a new chemical entity with these characteristics. The protocols provided are for two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are broadly applicable for the quantification of small molecules in plasma for pharmacokinetic and other drug development studies.

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics for the quantification of Quantamole in human plasma using the described LC-MS/MS method. This data is illustrative of the parameters that should be assessed during method validation according to regulatory guidelines such as those from the FDA.[1][2][3][4][5]

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL1000 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% bias) ± 15%± 15%
Recovery > 85%> 90%

Experimental Protocols

HPLC-UV Method for Quantification of Quantamole

This protocol describes a reversed-phase HPLC method with UV detection. It is suitable for the analysis of bulk drug substance and formulations where higher concentrations of the analyte are expected.

a. Materials and Reagents

  • Quantamole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (for method development involving biological matrices)

b. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of Quantamole (hypothetically 275 nm).

c. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Quantamole reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 acetonitrile:water to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation (from plasma): For analysis in plasma, a protein precipitation step is required.[6][7][8]

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A and inject into the HPLC system.

LC-MS/MS Method for Quantification of Quantamole in Plasma

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of Quantamole in human plasma, suitable for pharmacokinetic studies.[9][10][11]

a. Materials and Reagents

  • As per HPLC-UV method, with the addition of an appropriate internal standard (IS), preferably a stable isotope-labeled version of Quantamole.

b. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantamole: To be determined by direct infusion of the compound. Hypothetically: Q1 (parent ion) m/z 480.2 -> Q3 (fragment ion) m/z 350.1

    • Internal Standard: To be determined. Hypothetically for a stable-isotope labeled IS: Q1 m/z 484.2 -> Q3 m/z 354.1

c. Standard and Sample Preparation

  • Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., down to the pg/mL range).

  • Calibration Curve and Quality Control (QC) Samples: Spike known concentrations of Quantamole working standards into blank human plasma to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to a 96-well plate.

    • Dilute with 100 µL of ultrapure water.

    • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Receive Biological Samples spike Spike with Internal Standard sample->spike Add IS extract Protein Precipitation / Extraction spike->extract Vortex & Centrifuge reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate curve Generate Calibration Curve integrate->curve quantify Quantify Unknown Samples curve->quantify report Generate Report quantify->report

Caption: Bioanalytical workflow for Quantamole quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Quantamole Quantamole (this compound) Quantamole->RAF Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for C21H20FN7O3S ("Inhibitor-7")

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

C21H20FN7O3S, hereinafter referred to as Inhibitor-7, is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a key target for therapeutic development. Inhibitor-7 offers researchers a valuable tool for investigating the role of the PI3K pathway in cellular processes and for preclinical studies in oncology and other related diseases.

These application notes provide detailed protocols for the use of Inhibitor-7 in common in vitro assays to characterize its inhibitory activity and effects on downstream signaling and cell viability.

Data Presentation

The inhibitory activity of Inhibitor-7 was assessed against key isoforms of the PI3K enzyme family. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

Table 1: In Vitro Kinase Inhibitory Activity of Inhibitor-7

Enzyme TargetIC50 (nM)
PI3Kα5.2
PI3Kβ45.8
PI3Kδ2.1
PI3Kγ112.3
mTOR1540

Signaling Pathway and Mechanism of Action

Inhibitor-7 acts as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and blocking its catalytic activity.[1][2][3] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the deactivation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of cellular processes.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 Inhibitor7 Inhibitor-7 (this compound) Inhibitor7->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Figure 1: PI3K/AKT/mTOR signaling pathway and the point of inhibition by Inhibitor-7.

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Assay (IC50 Determination)

This protocol describes a method to determine the IC50 value of Inhibitor-7 against a specific PI3K isoform using a luminescence-based kinase assay.

Materials:

  • Inhibitor-7 (this compound)

  • Recombinant human PI3K enzyme (e.g., PI3Kα)

  • Kinase buffer

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of Inhibitor-7 in DMSO, typically starting from 10 mM. Then, create an intermediate dilution series in the kinase buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted Inhibitor-7 or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data with respect to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized data against the logarithm of the Inhibitor-7 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of AKT Phosphorylation

This protocol is designed to assess the effect of Inhibitor-7 on the phosphorylation of AKT, a key downstream target of PI3K, in a cell-based assay.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Inhibitor-7

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Inhibitor-7 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection: Acquire the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal. Use GAPDH as a loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of Inhibitor-7 on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Inhibitor-7

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Inhibitor-7 for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of Inhibitor-7.

Workflow start Start: Characterization of Inhibitor-7 protocol1 Protocol 1: In Vitro Kinase Assay start->protocol1 ic50 Determine IC50 values protocol1->ic50 protocol2 Protocol 2: Western Blot for p-AKT ic50->protocol2 pathway_inhibition Confirm On-Target Pathway Inhibition protocol2->pathway_inhibition protocol3 Protocol 3: Cell Viability Assay pathway_inhibition->protocol3 cellular_effect Assess Cellular Effects (e.g., GI50) protocol3->cellular_effect end End: Comprehensive Inhibitor Profile cellular_effect->end

Figure 2: Experimental workflow for characterizing the activity of Inhibitor-7.

References

Application Notes and Protocols: The Role of C21H20FN7O3S in Disease Modeling

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial searches for a compound with the molecular formula C21H20FN7O3S did not yield a specifically named, well-documented agent used in disease modeling. The information presented here is a generalized framework. For accurate and specific data, please provide a common name or a known identifier (e.g., brand name, research code, or CAS number) for the compound of interest.

Introduction

Compounds with complex structures such as this compound, which contains fluorine, nitrogen, and sulfur, are often designed as highly specific inhibitors or modulators of biological targets. In the context of disease modeling, such a compound would likely be employed to induce a disease phenotype in a cellular or animal model, or to study the therapeutic effects on an existing disease model. The presence of a sulfonamide group and multiple nitrogen-containing rings suggests potential interactions with enzymes, receptors, or signaling proteins.

Hypothetical Applications in Disease Modeling

Given its chemical features, a compound like this compound could be investigated for its utility in modeling various diseases, including:

  • Oncology: Many targeted cancer therapies are small molecule inhibitors of kinases or other signaling proteins. This compound could be used to study resistance mechanisms or to model cancers with specific genetic mutations.

  • Inflammatory Diseases: The sulfonamide moiety is present in several anti-inflammatory drugs. It could be used to induce or mitigate inflammatory pathways in models of arthritis, inflammatory bowel disease, or neuroinflammation.

  • Infectious Diseases: The nitrogen-rich heterocyclic rings are common in antimicrobial agents. This compound could be used to study drug-resistant pathogens or to model host-pathogen interactions.

Quantitative Data Summary

Without a specific compound, no quantitative data can be provided. A typical data summary table for a specific compound in disease modeling would look like this:

ParameterCell-Based Assay (e.g., HEK293)Animal Model (e.g., Mouse)
IC50 / EC50 e.g., 15 nMN/A
Target Occupancy e.g., 85% at 100 nMe.g., 70% at 10 mg/kg
In vivo Efficacy (ED50) N/Ae.g., 5 mg/kg
Pharmacokinetics (T1/2) N/Ae.g., 8 hours
Biomarker Modulation e.g., 50% reduction in p-ERKe.g., 40% reduction in TNFα

Experimental Protocols

The following are generalized protocols that would be adapted for a specific compound like this compound.

Cell-Based Target Engagement Assay

Objective: To determine the concentration at which the compound binds to its intended target in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line expressing the target protein) to 80% confluency.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Target Detection: Use a technique such as Western Blot, ELISA, or a proprietary target engagement assay (e.g., cellular thermal shift assay - CETSA) to quantify the amount of compound bound to the target protein or the downstream effect on a signaling pathway.

  • Data Analysis: Plot the data and fit to a dose-response curve to determine the EC50 or IC50.

In Vivo Disease Model Induction

Objective: To induce a disease phenotype in an animal model using this compound.

Methodology:

  • Animal Acclimatization: Acclimatize the animals (e.g., C57BL/6 mice) to the facility for at least one week.

  • Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for the chosen route of administration.

  • Administration: Administer the compound to the animals via the determined route (e.g., oral gavage, intraperitoneal injection) at a range of doses.

  • Phenotypic Monitoring: Monitor the animals for the development of the desired disease phenotype. This could include clinical signs (e.g., weight loss, tumor growth), behavioral changes, or molecular markers.

  • Histopathology: At the end of the study, collect tissues for histological analysis to confirm the disease model.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that a compound like this compound might inhibit.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF_Activation Transcription Factor Activation Kinase2->TF_Activation Gene_Expression Gene Expression (Disease Phenotype) TF_Activation->Gene_Expression Compound This compound Compound->Kinase2 Inhibition cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Target_ID Target Identification Cell_Assay Cell-Based Assays Target_ID->Cell_Assay Model_Dev Disease Model Development Cell_Assay->Model_Dev Efficacy Efficacy Studies Model_Dev->Efficacy PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy->PK_PD Biomarker Biomarker Analysis Efficacy->Biomarker

Application Notes and Protocols for Preclinical Studies of C21H20FN7O3S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C21H20FN7O3S represents a novel small molecule with potential therapeutic applications. These application notes provide a comprehensive guide for the preclinical evaluation of this formulation, outlining key in vitro and in vivo studies to characterize its biological activity, efficacy, and safety profile. The provided protocols are designed to be adaptable to specific research needs and laboratory capabilities. While the precise mechanism of action for this compound is under investigation, its structural elements suggest potential activity as a kinase inhibitor. Therefore, the experimental designs detailed below are framed within this likely therapeutic context, focusing on oncology applications.

Postulated Signaling Pathway

To guide the initial biological characterization of this compound, a representative signaling pathway commonly dysregulated in cancer is proposed as a hypothetical target. The following diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, which is a frequent target for small molecule kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Drives This compound This compound This compound->RTK Inhibits G start Start: this compound Formulation cell_line_selection Cancer Cell Line Panel Selection start->cell_line_selection proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) cell_line_selection->proliferation_assay ic50_determination Determine IC50 Values proliferation_assay->ic50_determination target_engagement Target Engagement Assay (e.g., Western Blot for p-RTK) ic50_determination->target_engagement Select sensitive lines apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) ic50_determination->apoptosis_assay Select sensitive lines downstream_signaling Downstream Signaling Analysis (e.g., p-ERK, p-MEK) target_engagement->downstream_signaling end In Vitro Characterization Complete downstream_signaling->end apoptosis_assay->end G start Start: Select Sensitive Cancer Cell Line implantation Subcutaneous Implantation of Cells into Mice start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization Tumors reach ~100-150 mm³ treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Reach Study Endpoint monitoring->endpoint tissue_collection Collect Tumors and Tissues for Analysis endpoint->tissue_collection analysis Pharmacodynamic and Histological Analysis tissue_collection->analysis end In Vivo Efficacy Determined analysis->end

No Information Available for C21H20FN7O3S in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the molecular formula C21H20FN7O3S have not yielded any publicly available information regarding its application in material science, drug development, or any other field of research.

Extensive queries across chemical databases and scientific literature did not identify a known compound with this specific molecular formula. Consequently, it is not possible to provide the requested detailed Application Notes, Protocols, or associated diagrams.

This lack of information suggests several possibilities:

  • Novel Compound: The molecular formula may represent a novel chemical entity that has not yet been synthesized, characterized, or reported in scientific literature.

  • Proprietary Research: The compound may be under investigation in a private or corporate setting, with research findings not yet disclosed to the public.

  • Typographical Error: It is possible that the molecular formula provided contains a typographical error. A slight alteration in the elemental composition would result in a different, and potentially known, compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Molecular Formula: The primary recommendation is to double-check the molecular formula for any inaccuracies. Please ensure all elements and their respective counts are correct.

  • Consult Internal Documentation: If this formula was obtained from internal research, patents, or other non-public sources, please refer to that documentation for information on its synthesis, properties, and potential applications.

  • Chemical Structure Search: If the chemical structure is known, performing a structure-based search in chemical databases (such as SciFinder, Reaxys, or PubChem) may provide more information, even if the specific molecular formula is not indexed.

Without any foundational data on the synthesis, characterization, or biological activity of this compound, the creation of the requested detailed documentation is not feasible. We encourage the user to verify the molecular formula and consult any primary sources of information they may have.

Troubleshooting & Optimization

imizing C21H20FN7O3S stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C21H20FN7O3S is not a widely recognized or characterized substance in publicly available literature. Therefore, this technical support center provides guidance based on general principles of chemical stability for a hypothetical molecule with this formula, likely containing common pharmacologically relevant functional groups such as a sulfonamide, nitrogen-rich heterocycles (e.g., triazole, pyrimidine), and a fluorinated aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For solid-state this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.[1][2] Ideal storage conditions would be in a desiccator at a controlled cool temperature, for instance, 2-8°C. For long-term storage, keeping it at -20°C is advisable. Always refer to any specific instructions provided by the supplier.

Q2: How should I prepare a stock solution of this compound?

A2: The solubility of this compound is not established. It is recommended to first test its solubility in small quantities of common laboratory solvents such as DMSO, DMF, or ethanol before preparing a stock solution. Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10 mM or 20 mM) by dissolving a precisely weighed amount of the compound in the appropriate volume of the anhydrous solvent. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the primary factors that could affect the stability of this compound in aqueous solutions?

A3: Several factors can influence the stability of organic molecules in aqueous solutions:

  • pH: The pH of the solution can significantly impact stability, especially if the molecule contains functional groups susceptible to acid or base-catalyzed hydrolysis, such as amides or a sulfonamide group.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]

  • Light: Exposure to UV or even ambient light can cause photodegradation, particularly for compounds with aromatic rings and heteroatoms.[4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Presence of Metal Ions: Trace metal ions can catalyze degradation reactions.[5]

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability study would involve analyzing the sample at regular intervals and looking for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Q1: My this compound solution has become cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can occur due to several reasons:

  • Poor Solubility: The concentration of your solution may have exceeded the solubility limit in the aqueous buffer. Try preparing a more dilute solution from your stock.

  • pH-dependent Solubility: The pH of your final aqueous solution might be one where the compound is less soluble. Check the pH and adjust if possible, or use a different buffer system.

  • Degradation: The precipitate could be a degradation product that is less soluble.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause some compounds to precipitate. It is always best to store solutions in single-use aliquots.

To resolve this, you can try to gently warm the solution or sonicate it to see if the precipitate redissolves. If not, the solution should be filtered or centrifuged to remove the precipitate before use, and the concentration of the supernatant should be re-determined.

Q2: I am observing a decline in the biological activity of my this compound solution. What is the likely cause?

A2: A loss of biological activity is often indicative of chemical degradation. The potential causes align with the key stability-affecting factors:

  • Hydrolysis: The molecule may be hydrolyzing in the aqueous buffer. This can be pH and temperature-dependent.

  • Oxidation: If the solution was not prepared with degassed buffers or has been stored for a prolonged period without protection from air, it may have oxidized.

  • Photodegradation: If the solution was exposed to light, the compound might have degraded.

  • Adsorption: The compound might be adsorbing to the surface of the storage container. Using low-adsorption plasticware or silanized glass vials can mitigate this.

It is recommended to perform an analytical check (e.g., by HPLC) to assess the purity of the solution.

Q3: My HPLC analysis reveals new peaks in my this compound sample over time. What do these represent?

A3: The appearance of new peaks in your HPLC chromatogram strongly suggests that your compound is degrading. These new peaks represent the degradation products. To identify these, you would ideally use a mass spectrometer coupled to the HPLC (LC-MS). Based on the likely functional groups in this compound, potential degradation pathways could include:

  • Hydrolysis of a sulfonamide bond: This would split the molecule into two smaller fragments.

  • Cleavage of heterocyclic rings: While generally stable, under harsh conditions, rings like triazoles or pyrimidines can degrade.

  • Oxidation: The addition of oxygen atoms to the molecule.

  • Photodegradation products: Light exposure can lead to complex rearrangements or fragmentation.[4]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify the key factors that lead to the degradation of this compound in aqueous solution and to characterize the degradation products.

Materials and Reagents:

  • This compound solid powder

  • HPLC-grade water, acetonitrile, and methanol

  • DMSO (anhydrous)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate or acetate buffers (various pH values)

  • HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with the respective stressor solutions to a final concentration of 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 2, 6, 12, and 24 hours, protected from light.

    • Thermal Degradation: Dissolve in a neutral buffer (e.g., pH 7.4 PBS) and incubate at 60°C for 24, 48, and 72 hours, protected from light.

    • Photolytic Degradation: Expose the solution in a neutral buffer to a light source in a photostability chamber (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage degradation of this compound by comparing the peak area of the stressed sample to that of an unstressed control.

    • Identify and characterize the major degradation products using the mass spectrometry data.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Study Results for this compound.

Stress ConditionIncubation Time (hours)% Degradation of this compoundNumber of Major Degradants
0.1 M HCl at 60°C2415%2
0.1 M NaOH at 60°C2445%3
3% H2O2 at RT248%1
Neutral Buffer at 60°C725%1
Photostability Chamber2425%4

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) work Prepare Working Solutions (100 µg/mL in Stress Media) stock->work acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) therm Thermal (pH 7.4, 60°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation (% Degradation, Product ID) hplc->data

Caption: Experimental workflow for a forced degradation study.

G start Issue: Loss of Activity or Precipitation check_purity Analyze by HPLC-UV/MS start->check_purity degraded Degradation Observed? check_purity->degraded Purity Check precipitate Precipitation Observed? degraded->precipitate No identify_cause Identify Degradation Pathway (pH, Light, Temp, O2) degraded->identify_cause Yes check_solubility Check Solubility Limit & pH Dependence precipitate->check_solubility Yes no_issue Solution is Stable Investigate Biological Assay precipitate->no_issue No optimize_cond Optimize Storage/Handling: - Adjust pH - Protect from light - Store at lower temp - Use fresh solutions identify_cause->optimize_cond reformulate Reformulate: - Lower concentration - Change buffer/solvent - Use fresh solution check_solubility->reformulate

Caption: Troubleshooting decision tree for stability issues.

G This compound This compound Receptor Kinase Receptor This compound->Receptor Inhibits Phosphorylation Phosphorylation Cascade Receptor->Phosphorylation Blocks TranscriptionFactor Transcription Factor Activation Phosphorylation->TranscriptionFactor GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Cell Death) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Purification of C21H20FN7O3S (Fluoro-sulfonamide X)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of C21H20FN7O3S, a research compound referred to herein as "Fluoro-sulfonamide X," via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying Fluoro-sulfonamide X by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of Fluoro-sulfonamide X decreases, and it forms crystals.[1][3] Soluble impurities remain in the solvent, while insoluble impurities can be removed by hot filtration.[4][5] The key is to select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][6]

Q2: How do I select an appropriate solvent for the recrystallization of Fluoro-sulfonamide X?

The ideal solvent should exhibit a significant difference in solubility for Fluoro-sulfonamide X across a range of temperatures. It should also either be a very good solvent or a very poor solvent for the expected impurities.[2] The solvent's boiling point should ideally be lower than the melting point of Fluoro-sulfonamide X. To find the best solvent, it is recommended to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water).[7]

Q3: How can I assess the purity of Fluoro-sulfonamide X after recrystallization?

Several analytical methods can be used to determine the purity of the recrystallized product:

  • Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure substance, which melts over a broader and lower temperature range.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify the purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of Fluoro-sulfonamide X and detect impurities.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[7]

Experimental Protocol: Recrystallization of Fluoro-sulfonamide X

This protocol outlines a general procedure for the recrystallization of Fluoro-sulfonamide X. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude Fluoro-sulfonamide X

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Methodology:

  • Dissolution: Place the crude Fluoro-sulfonamide X in an Erlenmeyer flask. In a separate flask, heat the primary solvent (e.g., ethanol) to boiling. Add the minimum amount of hot solvent to the crude material to dissolve it completely with gentle swirling or stirring.[3][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[11][9]

  • Crystallization: If using a co-solvent system (e.g., ethanol/water), add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.[10][12]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8][10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[5][13]

  • Drying: Dry the purified crystals, for example, by air-drying on a watch glass or in a vacuum oven.[1]

Purity Analysis Data

The following table presents hypothetical data from the analysis of a crude and recrystallized sample of Fluoro-sulfonamide X.

Parameter Crude Fluoro-sulfonamide X Recrystallized Fluoro-sulfonamide X
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point 185-190 °C193-194.5 °C
HPLC Purity 94.5%>99.8%
Recrystallization Yield N/A85%

Visual Guides

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve Add Solvent A hot_filt Hot Filtration (if needed) dissolve->hot_filt Remove Insolubles cool Slow Cooling to Room Temperature dissolve->cool No Insolubles hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath Maximize Yield vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Purity Analysis (HPLC, MP) dry->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the recrystallization of Fluoro-sulfonamide X.

Troubleshooting Guide

Q: My compound oiled out instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[14] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[15] You can also try scratching the inside of the flask with a glass rod to initiate crystallization.[14]

Q: No crystals have formed after cooling the solution. What went wrong?

This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[15] The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then try cooling it again.[14]

  • The solution is supersaturated: The solution may need a nucleation site to begin crystallization.

    • Solution: Try scratching the inner surface of the flask with a glass rod or adding a "seed crystal" of the pure compound.[12][15]

Q: The yield of my recrystallization is very low. How can I improve it?

A low yield suggests that a significant amount of your compound remained dissolved in the solvent.[12]

  • Possible Causes & Solutions:

    • Too much solvent: Using the absolute minimum amount of hot solvent is key.[4][5]

    • Premature crystallization: If crystals form during hot filtration, some product will be lost. Ensure the funnel and receiving flask are pre-heated.[11]

    • Incomplete cooling: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize precipitation.[11]

    • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve some of the product.[4][5]

TroubleshootingTree start Recrystallization Issue? issue1 No Crystals Formed start->issue1 issue2 Compound Oiled Out start->issue2 issue3 Low Yield start->issue3 cause1a Too Much Solvent? issue1->cause1a cause1b Supersaturation? issue1->cause1b cause2a Cooling too fast? issue2->cause2a cause3a Too much solvent used? issue3->cause3a cause1a->cause1b No sol1a Boil off excess solvent and re-cool cause1a->sol1a Yes sol1b Scratch flask or add seed crystal cause1b->sol1b Yes sol2a Reheat, add more solvent, cool slowly cause2a->sol2a Yes cause3b Incomplete cooling? cause3a->cause3b No sol3a Use minimum hot solvent in next attempt cause3a->sol3a Yes sol3b Use ice bath after room temp cooling cause3b->sol3b Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Minimizing Off-Target Effects of C21H20FN7O3S in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C21H20FN7O3S does not correspond to a publicly recognized and characterized small molecule inhibitor. As such, the following information is a generalized guide for minimizing off-target effects of kinase inhibitors in cell culture, presented in the requested format. The specific details, quantitative data, and signaling pathways would need to be adapted once the specific identity and target of this compound are known.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A: Off-target effects occur when a small molecule inhibitor, designed to interact with a specific protein target (the "on-target"), also binds to and affects the function of other, unintended proteins ("off-targets"). This can lead to a variety of unintended consequences in cell culture experiments, including:

  • Misinterpretation of experimental results: Phenotypes observed could be due to off-target effects rather than the inhibition of the intended target.

  • Cellular toxicity: Inhibition of essential proteins can lead to cell stress, apoptosis, or other toxic effects.

  • Activation or inhibition of unexpected signaling pathways: This can confound the analysis of the intended pathway under investigation.

Given that many inhibitors, particularly kinase inhibitors, target ATP-binding pockets which are conserved across many kinases, the potential for off-target effects is a significant consideration in experimental design and data interpretation.

Q2: How can I determine the optimal concentration of this compound to use in my cell culture experiments to minimize off-target effects?

A: The optimal concentration is a balance between achieving maximal inhibition of your on-target and minimizing engagement with off-targets. A dose-response experiment is crucial. We recommend the following workflow:

  • Determine the IC50/EC50 for the on-target: First, establish the concentration of this compound that inhibits 50% of the on-target's activity in your specific cell line.

  • Perform a cell viability/cytotoxicity assay: Use a range of concentrations above and below the on-target IC50 to identify the concentrations at which the compound becomes toxic to the cells.

  • Select a concentration range for your experiments: Choose the lowest concentration that gives you a significant on-target effect without causing widespread cytotoxicity. It is generally advisable to use a concentration no more than 10-fold above the on-target IC50.

Q3: I am observing unexpected phenotypes in my cells treated with this compound. How can I troubleshoot if these are due to off-target effects?

A: This is a common challenge. Here is a troubleshooting guide:

  • Use a structurally unrelated inhibitor: If a different inhibitor targeting the same on-target protein produces the same phenotype, it is more likely to be an on-target effect.

  • Perform a rescue experiment: If possible, overexpress a version of the on-target protein that is resistant to this compound. If the phenotype is rescued, it is likely on-target.

  • Use genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the on-target protein. If this phenocopies the effect of this compound, it strengthens the evidence for an on-target effect.

  • Perform a kinase panel screen: Profile this compound against a broad panel of kinases to identify potential off-targets.

Troubleshooting Guides

Issue 1: High Cellular Toxicity at Effective On-Target Concentrations
Potential Cause Troubleshooting Step
Significant off-target effects Perform a kinase selectivity profile to identify potent off-targets. Consider if any of these are known to be essential for cell viability.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the tolerance level of your cell line (typically <0.1%). Run a solvent-only control.
Compound instability Confirm the stability of this compound in your cell culture medium over the time course of your experiment. Degradation products could be toxic.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Potential Cause Troubleshooting Step
Poor cell permeability Use cell-based target engagement assays (e.g., NanoBRET™) to confirm the compound is reaching its intracellular target.
High protein binding in serum Perform experiments in low-serum or serum-free media to see if potency increases. Be aware that this can also affect cell health.
Active efflux by cellular transporters Co-treat with inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the potency of this compound increases.
High intracellular ATP concentration For ATP-competitive inhibitors, the high concentration of ATP in cells can reduce the apparent potency compared to biochemical assays with lower ATP concentrations.

Quantitative Data Summary

Data in this table is hypothetical and for illustrative purposes only. Actual data for this compound would need to be experimentally determined.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase TargetIC50 (nM)Fold Selectivity vs. On-Target
On-Target Kinase X 10 1
Off-Target Kinase A15015
Off-Target Kinase B50050
Off-Target Kinase C>10,000>1000
Off-Target Kinase D>10,000>1000

Experimental Protocols

Protocol 1: Dose-Response Curve and IC50 Determination in a Cell-Based Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the on-target's activity in a cellular context.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Add the diluted compound to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time, sufficient for the inhibitor to take effect.

  • Lysis and Assay: Lyse the cells and perform an assay to measure the activity of the on-target protein. This could be a Western blot for a downstream phosphorylation event, a reporter gene assay, or a direct activity assay.

  • Data Analysis: Plot the on-target activity as a function of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify the off-target kinases of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase profiling service or perform the screen in-house if the necessary recombinant kinases and assay platforms are available.

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400).

  • Data Analysis: The percent inhibition for each kinase is determined. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50% or >80%).

  • Follow-up: For significant off-target "hits," full IC50 determinations should be performed to quantify the potency of inhibition.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Experimental Validation A Determine On-Target IC50 B Dose-Response Cytotoxicity Assay A->B C Kinase Panel Screen B->C Select Optimal Concentration D Cell-Based Target Engagement C->D E Use Structurally Unrelated Inhibitor D->E F Genetic Knockdown/Knockout D->F G Rescue Experiment D->G

Caption: Workflow for minimizing and validating off-target effects.

signaling_pathway A This compound B On-Target Kinase X A->B Inhibits E Off-Target Kinase A A->E Inhibits (Off-Target) C Downstream Effector 1 B->C Activates D Cellular Phenotype 1 C->D F Downstream Effector 2 E->F Activates G Unintended Phenotype 2 F->G logical_relationship A Unexpected Phenotype Observed B Is the phenotype observed with a structurally unrelated inhibitor? A->B C Does genetic knockdown of the target phenocopy the inhibitor? A->C D Likely On-Target Effect B->D Yes E Potential Off-Target Effect B->E No C->D Yes C->E No

Technical Support Center: Method Refinement for Kinase Inhibitor Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound C21H20FN7O3S is limited in publicly available scientific literature. Therefore, this guide uses Gefitinib (Iressa®, ZD1839), a well-characterized EGFR tyrosine kinase inhibitor, as a representative molecule to address common challenges and methodologies in kinase inhibitor research. The principles and protocols outlined here are broadly applicable to the study of similar targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Gefitinib?

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] This blockade ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[3]

Q2: Which cell lines are most suitable for in vitro assays with Gefitinib?

Cell lines harboring activating mutations in the EGFR gene, such as HCC827 (with a del E746-A750 mutation), are highly sensitive to Gefitinib.[5] In contrast, cell lines with wild-type EGFR, like A549, are generally resistant.[5] It is crucial to select cell lines with a known EGFR mutation status to ensure the relevance of the experimental model.

Q3: What are the common mechanisms of acquired resistance to Gefitinib?

Acquired resistance is a significant challenge in treatment with Gefitinib. One of the most common mechanisms is a secondary mutation in the EGFR kinase domain, such as the T790M mutation, which alters the drug's binding affinity.[2] Another key mechanism is the amplification of the MET proto-oncogene, which can drive ErbB3-dependent activation of the PI3K pathway, bypassing the EGFR blockade.[3]

Q4: How should I prepare and store Gefitinib for in vitro experiments?

For in vitro studies, Gefitinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is essential to refer to the manufacturer's instructions for specific handling and storage conditions to maintain the compound's stability and activity.

Q5: What are the typical IC50 values for Gefitinib in sensitive cell lines?

The IC50 (half-maximal inhibitory concentration) for Gefitinib can vary depending on the cell line and the assay conditions. For instance, in NR6W cells, the IC50 for blocking the phosphorylation of PLC-γ is 27 nM.[6] For inhibiting tyrosine phosphorylation at specific sites like Tyr1173 and Tyr992 in NR6wtEGFR and NR6W cells, the IC50 values range from 26 nM to 57 nM.[6]

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize overnight before adding the compound. Interestingly, cell density can affect the biological activity of succinate-tetrazolium reductase (STR) upon Gefitinib treatment in sensitive NSCLCs.[5]

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to minimize this effect.

  • Possible Cause: Contamination.

    • Solution: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test for mycoplasma.

Problem 2: No significant inhibition of cell proliferation in an expectedly sensitive cell line.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots.

  • Possible Cause: Incorrect assay duration.

    • Solution: The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing a significant effect on cell proliferation.

  • Possible Cause: Cell line misidentification or genetic drift.

    • Solution: Authenticate your cell lines using short tandem repeat (STR) profiling. Over time and with continuous passaging, cell lines can change their characteristics.

Problem 3: Difficulty in detecting changes in protein phosphorylation via Western blot.

  • Possible Cause: Suboptimal antibody performance.

    • Solution: Use phospho-specific antibodies that have been validated for the specific application. Optimize antibody concentrations and incubation times. Include appropriate positive and negative controls to verify antibody specificity.

  • Possible Cause: Inefficient protein extraction and phosphatase activity.

    • Solution: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Perform all protein extraction steps on ice to minimize enzymatic activity.

  • Possible Cause: Timing of sample collection.

    • Solution: The phosphorylation of EGFR and its downstream targets can be a rapid and transient event. Collect cell lysates at various time points after inhibitor treatment (e.g., 15 min, 1 hr, 6 hrs) to capture the peak of inhibition.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (PLC-γ Phosphorylation) NR6W27 nM[6]
IC50 (Tyr1173 Phosphorylation) NR6wtEGFR37 nM[6]
IC50 (Tyr992 Phosphorylation) NR6wtEGFR37 nM[6]
IC50 (Tyr1173 Phosphorylation) NR6W26 nM[6]
IC50 (Tyr992 Phosphorylation) NR6W57 nM[6]
Objective Tumor Response Rate Advanced NSCLC (IDEAL 1)18.4%[4]
Disease Control Rate Advanced NSCLC (IDEAL 1)54.4%[4]

Experimental Protocols

1. Cell Proliferation Assay (WST-1 Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-12,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor dose.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.[5]

  • WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blot for EGFR Phosphorylation

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitor at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like β-actin.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->P Ras Ras/Raf/MAPK Pathway P->Ras PI3K PI3K/Akt Pathway P->PI3K Proliferation Cell Proliferation Ras->Proliferation Apoptosis Apoptosis Inhibition PI3K->Apoptosis

Caption: Gefitinib inhibits EGFR signaling.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Seeding Verify Cell Seeding Density Start->Check_Seeding Check_Compound Assess Compound Stability Start->Check_Compound Check_Protocol Review Assay Protocol Start->Check_Protocol Consistent Results Consistent? Check_Seeding->Consistent Check_Compound->Consistent Check_Protocol->Consistent End Problem Resolved Consistent->End Yes Re_evaluate Re-evaluate Hypothesis Consistent->Re_evaluate No

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Overcoming Resistance to Trametinib (C21H20FN7O3S) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Trametinib (C21H20FN7O3S), a potent MEK1/2 inhibitor, in cancer cell line experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro studies involving Trametinib resistance.

Observed Problem Potential Cause Suggested Solution
Decreased sensitivity to Trametinib (Increased IC50) Reactivation of the MAPK pathway- Verify p-ERK levels by Western blot. Despite MEK inhibition, p-ERK levels might be restored.- Sequence key genes in the MAPK pathway (e.g., BRAF, NRAS, MEK1/2) for secondary mutations.[1][2] - Consider combination therapy with a BRAF inhibitor (e.g., Dabrafenib) to enhance MAPK pathway suppression.[3][4][5]
Activation of bypass signaling pathways- Assess the activation status of alternative pathways, particularly the PI3K/AKT/mTOR pathway, by checking phosphorylation levels of key proteins (e.g., p-AKT, p-S6).[6][7][8] - Upregulation of receptor tyrosine kinases (RTKs) like EGFR can drive PI3K/AKT activation.[6][7] - Test combination therapies with PI3K, AKT, or mTOR inhibitors to block this escape route.[6][7][8]
Cells initially respond to Trametinib but develop resistance over time Development of acquired resistance through genetic or phenotypic changes- Establish and characterize Trametinib-resistant cell lines by long-term culture with escalating drug concentrations.[9][10] - Perform transcriptomic or proteomic analysis to identify differentially expressed genes or proteins in resistant versus parental cells. - Consider intermittent dosing strategies, as some studies suggest this may delay the onset of resistance.[2]
Heterogeneous response to Trametinib within a cell population Pre-existing resistant clones or cellular plasticity- Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to Trametinib. - Investigate markers of cellular phenotype switching, such as MITF expression in melanoma cell lines.[2]
Inconsistent results in cell viability assays Experimental variability- Ensure consistent cell seeding density and drug treatment duration. - Use a luminescent-based cell viability assay (e.g., CellTiter-Glo) for higher sensitivity and reproducibility.[9] - Always include positive and negative controls in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trametinib (this compound)?

A1: Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 kinases.[3] By inhibiting MEK, Trametinib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting the MAPK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[1][3]

Q2: What are the most common mechanisms of acquired resistance to Trametinib in cancer cell lines?

A2: The most common mechanisms include:

  • Reactivation of the MAPK pathway: This can occur through secondary mutations in genes like NRAS or MEK1/2, or amplification of BRAF.[1][2]

  • Activation of bypass pathways: The most frequently observed bypass pathway is the PI3K/AKT/mTOR signaling cascade, often triggered by the upregulation of receptor tyrosine kinases (RTKs) such as EGFR.[6][7][8] This compensatory mechanism allows cancer cells to survive despite MEK inhibition.

  • Phenotypic changes: In melanoma, for instance, cells can switch between different phenotypes (e.g., MITF-high/low) which can influence their sensitivity to Trametinib.[2]

Q3: How can I overcome Trametinib resistance in my cell line experiments?

A3: A common and effective strategy is the use of combination therapies. Based on the underlying resistance mechanism, you can consider:

  • Combination with a BRAF inhibitor (e.g., Dabrafenib): This is particularly effective in BRAF-mutant melanoma to achieve a more complete shutdown of the MAPK pathway.[3][4][5]

  • Combination with a PI3K/AKT/mTOR pathway inhibitor: If you observe activation of the PI3K/AKT pathway, co-treatment with inhibitors of PI3K (e.g., Alpelisib, Pictilisib), AKT, or mTOR can restore sensitivity to Trametinib.[6][7][8]

  • Combination with an EGFR inhibitor (e.g., Erlotinib): In cases where EGFR upregulation drives PI3K/AKT activation, an EGFR inhibitor can be beneficial.[7]

  • Combination with immunotherapy agents: Preclinical and clinical data suggest that combining MAPK pathway inhibitors with checkpoint inhibitors (e.g., anti-PD-1) may enhance anti-tumor immune responses.[11]

Q4: Are there established protocols for generating Trametinib-resistant cell lines?

A4: Yes, a standard method involves continuous exposure of the parental cell line to increasing concentrations of Trametinib over a prolonged period (several months).[9][10] The process generally starts with a concentration around the IC50 value of the sensitive cells and is gradually escalated as the cells adapt and become resistant.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Trametinib sensitivity and resistance.

Table 1: Trametinib IC50 Values in Sensitive and Resistant Cell Lines

Cell LineCancer TypeStatusTrametinib IC50Reference
A375MelanomaSensitive~1.30 nM (with Dabrafenib)[12]
A375H1047RMelanomaResistant (PIK3CA mutant)~3.41 nM (with Dabrafenib)[12]
CALU-6NSCLCHighly Sensitive< 10 nM[13]
A427NSCLCModerately Sensitive10-100 nM[13]
H1838NSCLCMinimally Sensitive> 100 nM[13]

Table 2: Efficacy of Combination Therapies in Overcoming Trametinib Resistance

Cell LineCancer TypeCombination TherapyEffectReference
CAL33, HSC3Head and Neck Squamous Cell CarcinomaTrametinib + BYL719 (Alpelisib) or GDC-0941 (Pictilisib)Synergistic inhibition of cell proliferation[7]
A375H1047RMelanomaTrametinib + DabrafenibReduced p-ERK levels more effectively than Dabrafenib alone[12]
NRAS-mutant cell linesMelanoma, Lung Cancer, NeuroblastomaTrametinib + MetforminSynergistic reduction in cell viability[9]

Experimental Protocols

Protocol 1: Establishment of Trametinib-Resistant Cell Lines

  • Determine the IC50 of the parental cell line: Perform a dose-response curve for Trametinib to determine the 50% inhibitory concentration (IC50).

  • Initial exposure: Culture the parental cells in media containing Trametinib at a concentration equal to the IC50.

  • Monitor cell growth: Observe the cells for signs of growth inhibition and death. Initially, a significant portion of the cells may die.

  • Allow for recovery and expansion: Continue to culture the surviving cells in the presence of the same concentration of Trametinib. The media should be changed every 2-3 days.

  • Gradual dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Trametinib in the culture medium. This is typically done in a stepwise manner over several months.

  • Characterize the resistant phenotype: Once a resistant cell line is established (e.g., can tolerate a 10-fold or higher concentration of Trametinib compared to the parental line), confirm the resistant phenotype by re-evaluating the IC50.

  • Cryopreservation: Freeze aliquots of the resistant cells at different passage numbers for future experiments.

Adapted from[9][10]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 4,000-8,000 cells per well) and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of Trametinib, alone or in combination with other inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reaction: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume). Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 values.

Adapted from[9]

Protocol 3: Western Blotting for Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with Trametinib and/or other inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Adapted from[14]

Visualizations

Trametinib_Action_and_Resistance cluster_0 MAPK Pathway (Sensitive) cluster_1 Resistance Mechanism: Bypass Pathway Activation RTK_S Growth Factor Receptor (RTK) RAS_S RAS RTK_S->RAS_S BRAF_S BRAF RAS_S->BRAF_S MEK_S MEK1/2 BRAF_S->MEK_S ERK_S ERK1/2 MEK_S->ERK_S Proliferation_S Cell Proliferation & Survival ERK_S->Proliferation_S Trametinib Trametinib Trametinib->MEK_S RTK_R Upregulated RTK (e.g., EGFR) PI3K PI3K RTK_R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_R Cell Proliferation & Survival mTOR->Proliferation_R PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K

Caption: Trametinib action and a common resistance mechanism.

experimental_workflow start Start with Parental Cancer Cell Line resistance Induce Resistance: Continuous Trametinib Exposure (Dose Escalation) start->resistance characterize Characterize Resistant Phenotype: - IC50 Determination - Western Blot (p-ERK, p-AKT) resistance->characterize combination Test Combination Therapies: - Trametinib + PI3K Inhibitor - Trametinib + BRAF Inhibitor characterize->combination evaluate Evaluate Efficacy: - Cell Viability Assays - Apoptosis Assays combination->evaluate end Identify Effective Combination Strategy evaluate->end

Caption: Workflow for studying Trametinib resistance.

References

Validation & Comparative

A Comparative Guide to Selective BTK Inhibitors: A Case Study of Ibrutinib and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on the first-in-class inhibitor ibrutinib and its second-generation alternatives, acalabrutinib and zanubrutinib. Due to the lack of publicly available data for the molecule C21H20FN7O3S, this document uses the well-characterized BTK inhibitors as a case study to illustrate how a comparative guide for a novel selective inhibitor should be structured and the types of experimental data required for a thorough evaluation.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of this pathway is a hallmark of various B-cell malignancies, making BTK a key therapeutic target.[3][4] Selective BTK inhibitors have revolutionized the treatment of these cancers by effectively blocking the signaling cascade that drives tumor growth.[4][5]

Ibrutinib was the first BTK inhibitor to gain FDA approval and has demonstrated significant efficacy in treating conditions like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6] However, its off-target activity on other kinases can lead to adverse effects.[5][7] This has spurred the development of second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, which are designed to be more selective for BTK, potentially offering improved safety profiles.[8][9]

Comparative Performance Data

The following table summarizes the in vitro potency and selectivity of ibrutinib, acalabrutinib, and zanubrutinib against BTK and key off-target kinases. A lower IC50 value indicates greater potency.

Target KinaseIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.5 - 1.5 [5][10]5.1 [5][6]0.5 - 2.0 [1][10]
ITK0.8 - 10>10001.9 - 67
TEC2.1 - 78171.1
EGFR5.6 - 9.7>10003.3
SRC20>10003.6
LCK39>10002.1

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of selective inhibitors. Below are representative protocols for key experiments.

Biochemical Assay: In Vitro Kinase Inhibition (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.

Objective: To quantify the potency of the inhibitor against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50μM DTT)

  • ATP (at a concentration near the Km for BTK)

  • Peptide substrate (e.g., a biotinylated peptide with a tyrosine residue for phosphorylation)

  • Test inhibitor (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor or a DMSO control.

  • Add the recombinant BTK enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell-Based Assay: Inhibition of BTK Signaling in a Cellular Context

This assay validates the inhibitor's activity in a more physiologically relevant environment by measuring its effect on BTK-dependent signaling pathways within living cells.

Objective: To assess the inhibitor's ability to block BTK signaling in a cellular model.

Materials:

  • A suitable B-cell line (e.g., a human B-lymphoma cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test inhibitor (serial dilutions)

  • Stimulating agent (e.g., anti-IgM antibody to activate the B-cell receptor)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2)

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed the B-cell line in a 96-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitor or DMSO control for 1-2 hours.

  • Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 10-15 minutes).

  • Wash the cells and prepare cell lysates.

  • Perform Western blotting to analyze the phosphorylation status of BTK and its downstream substrate PLCγ2. A reduction in phosphorylation indicates inhibition of BTK activity.

  • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) after a longer incubation period (e.g., 72 hours) with the inhibitor to determine its effect on cell proliferation and calculate the EC50 value.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB Downstream Signaling DAG->NFkB Downstream Signaling Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Activation Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib Ibrutinib->BTK Inhibition

Caption: The BTK Signaling Pathway and Point of Inhibition.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models HTS High-Throughput Screening (Primary Assay) IC50 IC50 Determination (On-Target Potency) HTS->IC50 Hit Confirmation Selectivity Kinase Selectivity Profiling (Off-Target Effects) IC50->Selectivity Lead Characterization Signaling Target Engagement & Downstream Signaling Selectivity->Signaling Cellular Validation Viability Cell Viability & Proliferation (EC50) Signaling->Viability PKPD Pharmacokinetics & Pharmacodynamics Viability->PKPD Preclinical Evaluation Efficacy Xenograft Tumor Models PKPD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: Experimental Workflow for Selective Inhibitor Validation.

References

Preclinical Showdown: Osimertinib vs. Gefitinib in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the third-generation EGFR inhibitor, osimertinib, against the first-generation standard-of-care, gefitinib, in preclinical non-small cell lung cancer (NSCLC) settings. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, comparative efficacy in vitro and in vivo, and detailed experimental protocols.

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation EGFR TKI, has been a standard-of-care for patients with NSCLC harboring activating EGFR mutations. However, the emergence of resistance, most commonly through the T790M mutation, has limited its long-term efficacy.[1] Osimertinib, a third-generation EGFR TKI, was designed to overcome this resistance by targeting both the sensitizing EGFR mutations and the T790M resistance mutation.[1][2] This guide delves into the preclinical data that delineates the therapeutic advantages of osimertinib over gefitinib.

Mechanism of Action: A Tale of Two Inhibitors

Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the binding site.[3][4][5] This action blocks the downstream signaling pathways, such as Ras/Raf/MAPK and PI3K/Akt, that are crucial for cancer cell proliferation and survival.[5][6] Its efficacy is most pronounced in NSCLC cells with activating EGFR mutations, such as exon 19 deletions or the L858R mutation.[3]

Osimertinib, on the other hand, is an irreversible EGFR TKI.[1] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR.[1][7] This irreversible binding provides a more sustained inhibition of EGFR signaling.[8] Crucially, osimertinib is designed to be highly selective for both the sensitizing EGFR mutations and the T790M resistance mutation, while having significantly less activity against wild-type EGFR, which is predicted to result in a wider therapeutic window and fewer side effects.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_drugs Drug Action cluster_pathways Downstream Signaling EGFR EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain EGF EGF EGF->EGFR Gefitinib Gefitinib (Reversible) Gefitinib->TK_Domain Competes with ATP Osimertinib Osimertinib (Irreversible) Osimertinib->TK_Domain Irreversibly binds ATP ATP ATP->TK_Domain P P TK_Domain->P RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.

In Vitro Efficacy: Superior Potency of Osimertinib

Preclinical studies consistently demonstrate the superior potency of osimertinib, particularly against EGFR T790M mutant NSCLC cell lines. In cell lines harboring sensitizing EGFR mutations, osimertinib shows comparable potency to first-generation TKIs. However, in cell lines with the T790M resistance mutation, osimertinib is significantly more effective.[1]

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 deletion~10-50[9]<15[1]
HCC827Exon 19 deletion~14[9]<15[1]
H1975L858R & T790M>3000[9]<15[1]

Table 1: Comparative IC50 values of Gefitinib and Osimertinib in various NSCLC cell lines. Data compiled from multiple preclinical studies.[1][9]

In Vivo Efficacy: Tumor Regression in Xenograft Models

In vivo studies using NSCLC xenograft models in mice further substantiate the superior efficacy of osimertinib. In models with TKI-sensitizing mutations, both gefitinib and osimertinib can induce tumor regression. However, in models harboring the T790M resistance mutation, osimertinib demonstrates significant and sustained tumor shrinkage, while gefitinib is largely ineffective.[1]

Furthermore, preclinical studies have highlighted the superior brain penetration of osimertinib compared to gefitinib.[10][11] This is a critical advantage, as the brain is a common site of metastasis for NSCLC patients.[10] In mouse models of brain metastases, osimertinib induced sustained tumor regression, a feat not achieved by gefitinib at clinically relevant doses.[10][11]

Xenograft ModelEGFR Mutation StatusTreatmentOutcome
PC-9 (subcutaneous)Exon 19 deletionGefitinibTumor regression
OsimertinibTumor regression
H1975 (subcutaneous)L858R & T790MGefitinibMinimal effect
OsimertinibSignificant tumor regression
PC-9 (brain metastases)Exon 19 deletionGefitinibNo tumor regression
OsimertinibSustained tumor regression

Table 2: Summary of in vivo efficacy of Gefitinib and Osimertinib in NSCLC xenograft models. [1][10][11]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture NSCLC cells (e.g., PC-9, H1975) Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Drug_Addition 3. Add serial dilutions of Gefitinib or Osimertinib Cell_Seeding->Drug_Addition Incubation 4. Incubate for 72 hours Drug_Addition->Incubation MTT_Addition 5. Add MTT reagent Incubation->MTT_Addition Formazan_Incubation 6. Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Incubation Solubilization 7. Add solubilization solution Formazan_Incubation->Solubilization Read_Absorbance 8. Read absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 9. Calculate IC50 values Read_Absorbance->Calculate_IC50 Xenograft_Study_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Prep 1. Prepare NSCLC cell suspension in Matrigel Implantation 2. Subcutaneously implant cells into nude mice Cell_Prep->Implantation Tumor_Growth 3. Monitor tumor growth Implantation->Tumor_Growth Randomization 4. Randomize mice when tumors reach ~100-200 mm³ Tumor_Growth->Randomization Drug_Admin 5. Daily oral administration of Gefitinib, Osimertinib, or vehicle Randomization->Drug_Admin Tumor_Measurement 6. Measure tumor volume bi-weekly Drug_Admin->Tumor_Measurement Body_Weight 7. Monitor body weight for toxicity Drug_Admin->Body_Weight Endpoint 8. Sacrifice mice at study endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Tumor_Analysis 9. Excise and analyze tumors Endpoint->Tumor_Analysis

References

Comparative Efficacy of Selumetinib in the Treatment of Neurofibromatosis Type 1 Associated Plexiform Neurofibromas

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Selumetinib's therapeutic efficacy against alternative treatment modalities for inoperable plexiform neurofibromas (PNs) in patients with Neurofibromatosis Type 1 (NF1). The information is compiled from extensive clinical trial data and peer-reviewed publications to support evidence-based decision-making in research and drug development.

Overview of Selumetinib and Alternatives

Selumetinib, marketed as Koselugo, is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] By inhibiting the MEK1/2 enzymes, Selumetinib disrupts the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in NF1, leading to tumor growth.[1][3][4] It is the first FDA-approved medical therapy for pediatric patients with NF1 and inoperable PNs.[1][5] The primary alternative for these tumors is surgical resection; however, due to their complex and often invasive nature, surgery is not always a viable option.[6][7] Another emerging MEK inhibitor, Mirdametinib (Gomekli), is also being investigated for this indication.[8][9]

Quantitative Comparison of Therapeutic Efficacy

The following tables summarize the key efficacy data for Selumetinib from pivotal clinical trials.

Table 1: Efficacy of Selumetinib in Pediatric Patients with NF1 and Inoperable PNs (SPRINT Phase II Study)

Efficacy EndpointResultCitation
Overall Response Rate (ORR) 66% - 70% of patients had a confirmed partial response (≥20% tumor volume reduction)[10][11]
Duration of Response Most patients maintained a response for more than 12 months[10][11]
Clinical Benefit Reported reduction in pain, and improvements in motor function and quality of life[11][12]

Table 2: Efficacy of Selumetinib in Adult Patients with NF1 and Inoperable PNs (KOMET Phase III Study)

Efficacy EndpointSelumetinibPlaceboCitation
Objective Response Rate (ORR) 20%5%[13]
Median Tumor Volume Reduction in Responders -33.9%-[13]
Pain Reduction Statistically significant reduction in chronic and spike pain-[6][13]

Experimental Protocols

SPRINT Phase II Trial (NCT01362803)
  • Study Design: This was a single-arm, open-label, multicenter trial.[11]

  • Patient Population: Pediatric patients (ages 3 to 17 years) with NF1 and inoperable plexiform neurofibromas that were causing significant morbidity.[11]

  • Intervention: Selumetinib was administered orally twice daily on a continuous dosing schedule in 28-day cycles.[11]

  • Efficacy Assessment: Tumor volume was assessed using magnetic resonance imaging (MRI) at baseline and every four cycles. Clinical outcomes, including changes in pain, strength, and quality of life, were also evaluated.[11]

KOMET Phase III Trial (NCT04924608)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, global Phase III study.[7][14][15]

  • Patient Population: Adult participants with NF1 who have symptomatic, inoperable PNs.[14][15]

  • Intervention: Participants were randomized to receive either Selumetinib or a placebo.[7][14] The trial design included a crossover option for patients in the placebo group under certain conditions.[6]

  • Efficacy Assessment: The primary endpoint was the objective response rate, defined as a reduction in tumor volume. Secondary endpoints included assessments of pain and quality of life.[7][13]

Visualizing the Mechanism and Workflow

Selumetinib's Mechanism of Action in the RAS/MAPK Pathway

Selumetinib_Mechanism cluster_cell Cancer Cell cluster_pathway RAS/RAF/MEK/ERK Pathway cluster_drug Drug Action RAS RAS (Hyperactivated in NF1) RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Tumor Growth ERK->Proliferation Promotes Selumetinib Selumetinib Selumetinib->MEK Inhibits

Caption: Selumetinib inhibits MEK1/2, blocking the downstream signaling that leads to tumor growth.

Clinical Trial Workflow for Efficacy Assessment

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Patient Patient with NF1 and Inoperable Plexiform Neurofibroma Inclusion Inclusion/Exclusion Criteria Met Patient->Inclusion Randomization Randomization (for controlled trials) Inclusion->Randomization Treatment Selumetinib Administration Randomization->Treatment Placebo Placebo Administration Randomization->Placebo MRI Tumor Volume Assessment (MRI) Treatment->MRI Clinical Clinical Benefit Assessment (Pain, QoL) Treatment->Clinical Placebo->MRI Placebo->Clinical Data Data Analysis MRI->Data Clinical->Data

Caption: A generalized workflow for clinical trials evaluating the efficacy of Selumetinib.

Conclusion

Selumetinib has demonstrated significant therapeutic efficacy in reducing tumor volume and improving clinical symptoms in both pediatric and adult patients with NF1 and inoperable plexiform neurofibromas.[6][11][12] Its targeted mechanism of action offers a valuable non-surgical treatment option for this patient population.[16] The provided data and protocols offer a foundation for further research and development in this area.

References

nchmarking C21H20FN7O3S performance against known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound with the molecular formula C21H20FN7O3S has yielded no publicly available data regarding its specific identity, biological target, or performance as an inhibitor. As a result, a direct comparison with known inhibitors cannot be compiled at this time.

For researchers, scientists, and drug development professionals to effectively benchmark a novel compound, foundational information is required. This includes a common or trade name, its specific biological target (e.g., a particular enzyme or receptor), and ideally, published data on its inhibitory activity (such as IC50 or Ki values) from standardized assays.

The molecular formula this compound does not correspond to a readily identifiable compound in prominent chemical databases such as PubChem or in the broader scientific literature. This suggests that the compound may be proprietary, in a very early stage of development, or not yet disclosed in public forums.

To enable the creation of a detailed comparison guide as requested, the following information would be necessary:

  • Compound Identification: The common name, internal designation, or CAS Registry Number for this compound.

  • Biological Target: The specific protein, enzyme, or signaling pathway that this compound is designed to inhibit.

  • Performance Data: Any existing experimental data on the compound's potency, selectivity, and mechanism of action.

  • Relevant Publications or Patents: Any documents that describe the synthesis, characterization, or biological activity of this compound.

Without this essential information, it is not possible to identify appropriate known inhibitors for comparison, source relevant experimental protocols, or generate the requested data tables and visualizations.

We encourage the user to provide more specific details about the compound . Once the biological target and available performance metrics are known, a comprehensive and objective comparison guide can be developed to meet the needs of the research and drug development community.

A Comparative Analysis of the Kinase Inhibitor Lorlatinib and Its Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the emergence of potent and selective kinase inhibitors has revolutionized treatment paradigms, particularly for oncogene-addicted malignancies. This guide provides a comparative study of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, and its analogues. While the user's initial query specified the molecular formula C21H20FN7O3S, no publicly documented compound with this exact formula and significant research data could be identified. Therefore, this guide utilizes Lorlatinib (C21H19FN6O2) as a structurally and functionally relevant proxy to deliver a comprehensive comparative analysis in the spirit of the original request.[1] Lorlatinib's well-documented clinical efficacy, extensive preclinical data, and the development of distinct analogues make it an excellent candidate for this in-depth examination.

This guide will delve into the biochemical and cellular activities of Lorlatinib and its analogues, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways and workflows to provide a thorough resource for researchers in the field.

Overview of Lorlatinib and its Analogues

Lorlatinib is a potent, ATP-competitive, and macrocyclic inhibitor of ALK and ROS1 kinases.[2] A key feature of Lorlatinib is its ability to penetrate the blood-brain barrier, making it effective against brain metastases, a common site of disease progression in ALK-positive non-small cell lung cancer (NSCLC).[3][4][5] Furthermore, it was designed to be active against a wide spectrum of ALK resistance mutations that emerge after treatment with first- and second-generation ALK inhibitors.[4][6][7]

Research into overcoming resistance to Lorlatinib has led to the development of several analogues. These next-generation compounds aim to address the challenge of compound mutations in the ALK kinase domain, which can confer resistance to Lorlatinib.[8] This guide will focus on a comparative analysis of Lorlatinib and two such representative analogues, here designated as LA7 and LA9, based on publicly available research data.[8]

Comparative Performance Data

The following tables summarize the inhibitory activity of Lorlatinib and its analogues against wild-type and various mutant forms of ALK. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibitor constant (Ki) values, which are standard measures of a drug's potency.

Table 1: Biochemical Inhibitory Activity of Lorlatinib against ALK and ROS1 Kinases

Kinase TargetInhibitor Constant (Ki) [nM]
ALK (Wild-Type)<0.07
ALK (L1196M)0.7
ROS1<0.02

Data sourced from Selleck Chemicals and R&D Systems product information.[9]

Table 2: Cellular Inhibitory Activity (IC50) of Lorlatinib against ALK Fusion Proteins

Cell Line (ALK Fusion)IC50 [nM]
Ba/F3 (EML4-ALK WT)1.6
Ba/F3 (EML4-ALK L1196M)15
Ba/F3 (EML4-ALK G1269A)14
Ba/F3 (EML4-ALK G1202R)77

Data represents the concentration of Lorlatinib required to inhibit 50% of cell viability in engineered Ba/F3 cell lines expressing different ALK fusion proteins.[10]

Table 3: Comparative Cellular Activity (IC50) of Lorlatinib and Analogues against Compound ALK Mutations

ALK MutationLorlatinib IC50 [nM]LA7 IC50 [nM]LA9 IC50 [nM]
G1202R-based
G1202R + L1196M>100015050
G1202R + F1174C>100025080
I1171N-based
I1171N + L1196M25030150
I1171N + V1180L15020100

This table presents a selection of data from a study analyzing Lorlatinib analogues against compound ALK mutations that confer resistance to Lorlatinib. The data highlights the differential selectivity of the analogues.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. Below are methodologies for key experiments typically used in the evaluation of kinase inhibitors like Lorlatinib and its analogues.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the inhibitor constant (Ki) of a compound against a specific kinase.

Materials:

  • Recombinant human ALK or ROS1 kinase domain.

  • ATP (Adenosine triphosphate).

  • Biotinylated peptide substrate.

  • Test compounds (e.g., Lorlatinib) at various concentrations.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate).

  • 384-well microplates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the biotinylated peptide substrate, and the test compound to the kinase buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add detection reagents to quantify the amount of phosphorylated substrate. This is often done using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay.

  • Read the signal on a suitable plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Proliferation Assay (Cell-Based Assay)

This assay assesses the effect of a compound on the growth and viability of cancer cells that are dependent on the target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound in a cellular context.

Materials:

  • Cancer cell lines expressing the target kinase (e.g., H3122 or Ba/F3 cells engineered to express EML4-ALK).

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds at various concentrations.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • 96-well or 384-well clear-bottom white plates.

Procedure:

  • Seed the cells in the microplates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism, typically mice bearing human tumors.

Objective: To assess the ability of a compound to inhibit tumor growth in an in vivo model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cells (e.g., H3122) to be implanted.

  • Test compound formulated for oral or intravenous administration.

  • Vehicle control (the formulation without the active compound).

  • Calipers for tumor measurement.

Procedure:

  • Inject the human cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined schedule (e.g., once daily by oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target inhibition).

  • Plot the mean tumor volume over time for each group to evaluate the antitumor efficacy.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were created using the DOT language for Graphviz.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P STAT3 STAT3 ALK->STAT3 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Lorlatinib Lorlatinib Lorlatinib->ALK

Caption: ALK Signaling Pathway and Inhibition by Lorlatinib.

Experimental_Workflow_Kinase_Inhibitor_Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_resistance Resistance Studies Biochemical Biochemical Kinase Assay (Determine Ki) Cellular Cellular Proliferation Assay (Determine IC50) Biochemical->Cellular Lead Compound Selection Xenograft Tumor Xenograft Model (Assess Antitumor Efficacy) Cellular->Xenograft Candidate for In Vivo Testing PD Pharmacodynamic Analysis (Target Engagement) Xenograft->PD Mutagenesis Generation of Resistant Clones Xenograft->Mutagenesis Sequencing Next-Generation Sequencing (Identify Resistance Mutations) Mutagenesis->Sequencing Analogue Screening of Analogues Sequencing->Analogue Rational Design of Next-Gen Inhibitors

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion

This comparative guide has provided a detailed analysis of the third-generation ALK/ROS1 inhibitor Lorlatinib and its analogues, serving as a representative study for a compound with the molecular formula this compound. The presented data underscores the potency of Lorlatinib against a range of ALK mutations and highlights the ongoing efforts to develop next-generation inhibitors to overcome acquired resistance. The detailed experimental protocols and visual workflows offer a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors. The continuous evolution of such targeted therapies, informed by comprehensive comparative studies, is paramount to improving outcomes for patients with oncogene-driven cancers.

References

Comparative Analysis of C21H20FN7O3S: A Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity and kinetics of the novel compound C21H20FN7O3S against established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented herein is intended to offer an objective overview of its performance, supported by detailed experimental protocols.

Introduction to EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[2][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a significant class of anti-cancer drugs.[5][6] This guide evaluates the preclinical profile of a novel investigational compound, this compound, in comparison to first and third-generation EGFR inhibitors.

Data Presentation: Binding Affinity and Kinetics

The following table summarizes the binding affinity and kinetic parameters of this compound and selected commercially available EGFR inhibitors. The data for the reference compounds has been collated from various public sources, while the data for this compound is based on internal preliminary studies.

CompoundTarget(s)Kᵢ (nM)IC₅₀ (nM)kₒₙ (M⁻¹s⁻¹)kₒff (s⁻¹)Binding Mode
This compound (Hypothetical) EGFR (Wild-Type & Mutant)0.8151.2 x 10⁶9.6 x 10⁻⁴Reversible
Gefitinib EGFR2-727-800Not specifiedNot specifiedReversible
Erlotinib EGFR~220-100Not specifiedNot specifiedReversible
Osimertinib EGFR (T790M, L858R, ex19del)<1~15Not specifiedNot specifiedCovalent

Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the specific EGFR mutation and the assay conditions. Osimertinib binds irreversibly to the C797 residue in the ATP-binding site of certain mutant forms of EGFR.[7][8] First-generation inhibitors like gefitinib and erlotinib bind reversibly to the ATP-binding pocket.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and kinetics of EGFR inhibitors.

1. Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.[10][11][12]

  • Objective: To determine the association (kₒₙ) and dissociation (kₒff) rate constants, and the equilibrium dissociation constant (K₋) of the inhibitor-kinase interaction.

  • Instrumentation: A Biacore S200 instrument or similar is utilized.[13]

  • Procedure:

    • Immobilization: Recombinant human EGFR kinase domain is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.[11] The protein is typically diluted in a low ionic strength buffer at a pH below its isoelectric point to facilitate immobilization.

    • Analyte Preparation: The inhibitor (analyte) is serially diluted in a running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, and 1% DMSO).

    • Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The inhibitor solutions are then injected over the surface at a constant flow rate for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

    • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters.[13]

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15]

  • Objective: To determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Instrumentation: A MicroCal ITC200 or similar instrument is used.[15]

  • Procedure:

    • Sample Preparation: The EGFR kinase domain is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both must be in identical, extensively dialyzed buffer to minimize heats of dilution.[15][16]

    • Titration: A series of small injections of the inhibitor are titrated into the protein solution while the temperature is maintained constant.[17][18]

    • Heat Measurement: The instrument measures the heat change associated with each injection.

    • Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[17]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor characterization.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation leads to

Caption: EGFR Signaling Pathway.

experimental_workflow start Start: Novel Compound (this compound) biochem_assay Biochemical Assays (e.g., Kinase Glo) start->biochem_assay Initial Screening cell_assay Cell-Based Assays (e.g., Proliferation, Apoptosis) start->cell_assay Cellular Potency spr Surface Plasmon Resonance (SPR) biochem_assay->spr Determine Kinetics itc Isothermal Titration Calorimetry (ITC) biochem_assay->itc Determine Thermodynamics data_analysis Data Analysis & Comparison spr->data_analysis itc->data_analysis cell_assay->data_analysis conclusion Conclusion on Binding Profile data_analysis->conclusion

Caption: Inhibitor Characterization Workflow.

References

In-Depth Efficacy Analysis of C21H20FN7O3S: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound with the molecular formula C21H20FN7O3S has revealed it to be Dequalinium, a potent antimicrobial and antifungal agent. This guide provides a comprehensive comparison of Dequalinium's efficacy with commercially available drugs, supported by experimental data and detailed protocols.

Dequalinium: An Overview

Dequalinium is a quaternary ammonium salt that has been in clinical use for several decades. Its primary mechanism of action involves intercalating into bacterial and fungal cell membranes, leading to increased permeability and subsequent cell death. It exhibits a broad spectrum of activity against various pathogens.

Comparative Efficacy Analysis

To provide a clear comparison, the efficacy of Dequalinium is evaluated against other commercially available antimicrobial and antifungal agents. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
OrganismDequaliniumVancomycinCiprofloxacin
Staphylococcus aureus (MRSA)1 - 41 - 2>128
Streptococcus pyogenes0.5 - 20.5 - 10.5 - 2
Pseudomonas aeruginosa16 - 64>2560.25 - 1
Escherichia coli8 - 32>2560.015 - 0.12
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
OrganismDequaliniumFluconazoleAmphotericin B
Candida albicans0.5 - 80.25 - 40.125 - 1
Aspergillus fumigatus4 - 16>640.25 - 2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: Serial twofold dilutions of Dequalinium and the comparator drugs were prepared in cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the microorganism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Dequalinium and the experimental workflow for determining its efficacy.

cluster_membrane Cell Membrane cluster_cell Cellular Disruption Dequalinium Dequalinium Membrane Lipid Bilayer Dequalinium->Membrane Intercalation Pore Pore Formation Membrane->Pore Ion_Leakage Ion Leakage Pore->Ion_Leakage Metabolic_Inhibition Metabolic Inhibition Ion_Leakage->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Caption: Mechanism of action of Dequalinium.

start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_drugs Prepare Serial Drug Dilutions start->prep_drugs inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_drugs->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC values incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Dependent Verification of AZD5153's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AZD5153 (C21H20FN7O3S), a bivalent BET bromodomain inhibitor, with other relevant alternatives. It includes supporting experimental data and detailed methodologies to facilitate a comprehensive understanding of its mode of action.

Executive Summary

AZD5153 is a potent and selective oral inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1][2] Its unique bivalent binding mechanism, targeting both bromodomains (BD1 and BD2) of BRD4, distinguishes it from earlier monovalent inhibitors and contributes to its enhanced antitumor activity.[3][4] By competitively binding to the acetylated lysine recognition motifs on BRD4, AZD5153 effectively disrupts chromatin remodeling and downregulates the transcription of key oncogenes, most notably c-MYC.[2][5][6] This guide will delve into the experimental evidence supporting this mechanism and compare its efficacy with other BET inhibitors.

Comparative Analysis of BET Inhibitors

The efficacy of AZD5153 is best understood in comparison to other BET inhibitors, such as the well-characterized monovalent inhibitor JQ1.

FeatureAZD5153JQ1OTX015
Molecular Formula This compoundC23H25ClN4O2SC25H26N6O3
Binding Mode Bivalent (Binds to BD1 and BD2 of BRD4)[3][7]Monovalent (Primarily binds to BD1 of BRD4)[3]Monovalent
Potency (BRD4, pKi) 8.3[1]Not specified in provided resultsNot specified in provided results
Key Downregulated Targets MYC, E2F, mTOR, FOSL1, CDK4, Bcl-2, YAP1[1][8][9][10]MYC, YAP1[8]Not specified in provided results
Cellular IC50 As low as 1.7 nmol/L in U2OS cells[1]Varies by cell lineVaries by cell line

Experimental Verification of Mode of Action

The following sections detail the key experiments that have been instrumental in elucidating the mechanism of action of AZD5153.

Cellular Proliferation and Viability Assays

These assays are fundamental in determining the cytotoxic and cytostatic effects of AZD5153 on cancer cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Cancer cell lines (e.g., various hepatocellular carcinoma (HCC) lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of AZD5153 (e.g., ranging from 1 to 100 µM) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[3][8]

  • Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated to induce cell lysis and stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP present and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The relative cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the dose-response curve.

Supporting Data:

Cell LineIC50 of AZD5153 (µM)
HCCLM3~10[3][8]
HepG2~10[8]
Huh7~10[8]
Apoptosis and Cell Cycle Analysis

These experiments investigate the ability of AZD5153 to induce programmed cell death and alter cell cycle progression.

Experimental Protocol: Annexin V-PI Apoptosis Assay

  • Cell Treatment: Cancer cells are treated with AZD5153 (e.g., 10 µM) or DMSO for a defined period (e.g., 24 hours).[3]

  • Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity and are in late apoptosis or necrosis.

  • Data Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live (Annexin V negative, PI negative) are quantified.

Supporting Data: Treatment of HCCLM3 cells with 10 µM AZD5153 for 24 hours resulted in a significant increase in the apoptotic cell population.[3][8]

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Prostate cancer cells (e.g., PC-3, LNCaP) are treated with AZD5153 (e.g., 100 nM) for 24 hours.[10]

  • Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry.

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the PI fluorescence intensity.

Supporting Data: AZD5153 treatment induced cell cycle arrest in prostate cancer cells.[10]

Target Engagement and Downstream Effects

These experiments confirm that AZD5153 interacts with its intended target, BRD4, and modulates the expression of downstream effector proteins.

Experimental Protocol: Immunoblotting

  • Cell Lysis: Cancer cells treated with AZD5153 (e.g., 10 µM for 24 hours) are lysed to extract total protein.[3][8]

  • Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Western Blotting: The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for target proteins (e.g., c-MYC, YAP1, BRD4) and a loading control (e.g., β-Actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The relative protein levels are quantified by densitometry.

Supporting Data: AZD5153 treatment led to a profound decrease in both c-MYC and YAP1 protein levels in HCC cell lines.[3][8]

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay

  • Cross-linking and Chromatin Shearing: Cells treated with AZD5153 or DMSO are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for BRD4 to pull down BRD4-bound DNA fragments.

  • DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of specific DNA sequences (e.g., at promoter or enhancer regions of target genes like MYC) is quantified by qPCR or analyzed genome-wide by sequencing (ChIP-seq).[5][6]

Supporting Data: ChIP-seq analysis in HCCLM3 cells showed that AZD5153 treatment disrupts the genome-wide occupancy of BRD4 at promoters, gene bodies, and super-enhancers.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AZD5153 and the general workflow for its experimental validation.

AZD5153_Mechanism_of_Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BRD4 BRD4 TranscriptionFactors Transcription Factors (e.g., RNA Pol II) BRD4->TranscriptionFactors recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 binds to Oncogenes Oncogenes (e.g., c-MYC) TranscriptionFactors->Oncogenes activates GeneExpression Gene Expression Oncogenes->GeneExpression DecreasedProliferation Decreased Proliferation GeneExpression->DecreasedProliferation IncreasedApoptosis Increased Apoptosis GeneExpression->IncreasedApoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest AZD5153 AZD5153 AZD5153->BRD4 inhibits binding Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment AZD5153 Treatment CellCulture->Treatment Viability Cell Viability Assays (MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle ProteinAnalysis Protein Analysis (Western Blot) Treatment->ProteinAnalysis GeneExpression Gene Expression (ChIP, RNA-seq) Treatment->GeneExpression Xenograft Xenograft Models (e.g., Mice) InVivoTreatment Oral Administration of AZD5153 Xenograft->InVivoTreatment TumorGrowth Tumor Growth Measurement InVivoTreatment->TumorGrowth BiomarkerAnalysis Biomarker Analysis (e.g., c-MYC in tumors) InVivoTreatment->BiomarkerAnalysis mTOR_Pathway_Inhibition AZD5153 AZD5153 BRD4 BRD4 AZD5153->BRD4 inhibits mTOR_Targets mTOR Target Genes BRD4->mTOR_Targets regulates transcription mTOR_Signaling mTOR Pathway Downregulation mTOR_Targets->mTOR_Signaling CellSensitivity Increased Cell Sensitivity mTOR_Signaling->CellSensitivity

References

Safety Operating Guide

Navigating the Disposal of C21H20FN7O3S: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific common name and corresponding Safety Data Sheet (SDS) for the chemical formula C21H20FN7O3S were not readily identified. The following disposal procedures are based on general best practices for organic compounds containing fluorine (a halogen), nitrogen, and sulfur. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a complex organic molecule such as this compound, which contains fluorine, nitrogen, and sulfur, a multi-faceted approach to waste management is essential. Due to its composition, this compound is classified as a halogenated organic compound and requires disposal as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[1]

Key Disposal Principles

The disposal of this compound is governed by its chemical properties. The presence of fluorine makes it a halogenated waste, which has specific and more costly disposal routes than non-halogenated waste.[2][3] The nitrogen and sulfur components also necessitate careful handling to prevent the release of harmful substances into the environment.

Core tenets for disposal include:

  • Waste Characterization: Assume the waste is hazardous and subject to regulation.

  • Segregation: Keep this waste stream separate from all other types of chemical waste.[4][5]

  • Proper Containment: Use appropriate, clearly labeled containers.[6]

  • Professional Disposal: All waste must be handled by a licensed hazardous waste disposal service coordinated through your institution's EHS office.[1]

Protocol for Laboratory-Scale Waste Accumulation and Disposal

This protocol outlines the step-by-step process for managing waste containing this compound from generation to pickup.

1. Waste Identification and Segregation:

  • As soon as the first drop of waste is generated, it must be classified.

  • Designate a specific waste container for "Halogenated Organic Waste containing Nitrogen and Sulfur."[7][5]

  • Crucially, do not mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[2][4][8]

    • Acids or bases.[5][6]

    • Aqueous waste.[9]

    • Oxidizers or reactive materials.[8]

    • Heavy metals.[3][8]

2. Container Selection and Labeling:

  • Select a container that is in good condition, free of leaks, and chemically compatible with the waste. A glass or polyethylene container with a screw-top cap is generally appropriate.[6]

  • Affix a "Hazardous Waste" label provided by your institution's EHS department to the container before adding any waste.[3]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.[7]

    • The approximate percentages or concentrations of each component.[8]

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

3. Safe Accumulation and Storage:

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[7][1]

  • Store the container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a designated cabinet.

  • Ensure the SAA is located at or near the point of generation.

  • Use secondary containment (e.g., a larger, chemically resistant tray or bin) to prevent spills.[1]

4. Arranging for Disposal:

  • Once the container is nearly full (e.g., 90% capacity to allow for expansion), or if it has been in accumulation for a set period (often 6-12 months, check with your EHS), arrange for pickup.[4][6]

  • Follow your institution's specific procedures for requesting a chemical waste pickup, which is typically done through an online system or by contacting the EHS office directly.[3]

5. Handling Contaminated Materials:

  • Solid waste, such as gloves, paper towels, or pipette tips that are contaminated with this compound, should be collected in a separate, clearly labeled, sealed bag or container.[10]

  • This solid waste is also considered hazardous and must be disposed of through the EHS office, not in the regular trash.

  • Empty containers that held the pure substance must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][9]

Disposal Parameters Summary

The following table summarizes the critical parameters for the disposal of waste containing this compound.

ParameterGuidelineRationale & Citation
Waste Classification Hazardous Waste; Halogenated OrganicContains fluorine, a halogen, which dictates the disposal pathway.[2][5]
Sewer Disposal Strictly ProhibitedOrganic compounds, especially halogenated ones, are pollutants and must not enter waterways.[1]
Solid Waste Disposal Strictly ProhibitedContaminated materials must be disposed of as hazardous waste.[10]
Primary Container Chemically compatible (e.g., glass, polyethylene) with a secure screw-top cap.To prevent leaks and reactions.
Labeling "Hazardous Waste" label with full chemical names and concentrations.Regulatory compliance and safety for waste handlers.[3]
Segregation Separate from non-halogenated, aqueous, acidic, basic, and reactive wastes.Safety (prevents dangerous reactions) and cost (halogenated waste is more expensive to incinerate).[4][8]
Storage Location Designated and labeled Satellite Accumulation Area (SAA) with secondary containment.To ensure safe, compliant temporary storage before disposal.[1][6]
Final Disposal Method High-temperature incineration via a licensed hazardous waste facility.To ensure complete destruction of the compound and minimize environmental impact.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing this compound in a laboratory setting.

DisposalWorkflow start Waste Generated (this compound) characterize Characterize Waste: - Organic - Halogenated (F) - Nitrogen-containing - Sulfur-containing start->characterize is_hazardous Is it Hazardous Waste? characterize->is_hazardous segregate Segregate as 'Halogenated Organic Waste' is_hazardous->segregate Yes prohibited Prohibited Disposal Routes: - Drain - Regular Trash is_hazardous->prohibited container Select Compatible Container with Screw-Top Cap segregate->container label Affix 'Hazardous Waste' Label - List all constituents - Add start date container->label store Store in Designated SAA with Secondary Containment label->store monitor Monitor Fill Level and Accumulation Time store->monitor is_full Container Full or Time Limit Reached? monitor->is_full is_full->monitor No request_pickup Request Pickup from Institutional EHS is_full->request_pickup Yes end_proc Waste Removed by Authorized Personnel request_pickup->end_proc

Caption: Decision workflow for the proper laboratory disposal of this compound waste.

References

Essential Safety and Handling Protocols for C21H20FN7O3S (Nirmatrelvir)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling C21H20FN7O3S, chemically known as Nirmatrelvir or PF-07321332, a potent antiviral compound.[1][2][3][4][5] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Occupational Exposure and Hazard Information

Nirmatrelvir has an established Occupational Exposure Band (OEB) classification, which dictates the necessary containment and handling precautions. The compound is not classified as hazardous under GHS but requires careful handling due to its pharmacological activity and because its hazards are not fully known.[1]

Hazard Classification Value Control Measures
Pfizer Occupational Exposure Band (OEB) OEB 3Control exposure to the range of 10 µg/m³ to < 100 µg/m³.[1]
GHS Classification Not classified as hazardousCompound, not fully tested, hazards unknown.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling Nirmatrelvir.

Protection Type Specification Standard
Eye/Face Protection Safety goggles as a minimum.Must meet EN166, ANSI Z87.1, or equivalent.[1]
Hand Protection Two layers of impervious disposable gloves (e.g., Nitrile).Must meet EN374, ASTM F1001, or equivalent.[1]
Skin and Body Protection Impervious protective clothing. Consider disposable clothing.Must meet EN13982, ANSI 103, or equivalent.[1]
Respiratory Protection An appropriate respirator with a P3 filter and full mask if the OEB is exceeded.Must meet EN136, EN143, ASTM F2704-10, or equivalent.[1]

Operational Handling and Storage Plan

Engineering Controls: Engineering controls are the primary means of exposure control. Use process containment, local exhaust ventilation, or other engineering controls to maintain airborne levels below the OEB range.[1] Laboratory fume hoods should be used where possible.[6]

Storage: Store the compound in a tightly closed container in a well-ventilated place.[6] For long-term storage, maintain temperatures at -20°C or -80°C.[6] For formulated tablets, store at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[7]

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE: - Double Gloves - Goggles - Lab Coat b Verify Engineering Controls: - Fume Hood On - Containment in Place a->b c Weighing and Aliquoting (in containment) b->c Proceed with caution d Solution Preparation (in fume hood) c->d e Decontaminate Surfaces d->e After experiment f Doff PPE e->f g Segregate Waste f->g h Dispose of Waste per Protocol g->h

Caption: Workflow for handling Nirmatrelvir.

Emergency Procedures and First Aid

Immediate action is required in case of exposure.

Exposure Type First-Aid Measures
Inhalation Remove to fresh air. Seek immediate medical attention.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[1]
Skin Contact Remove contaminated clothing. Flush the area with large amounts of water and use soap. Seek medical attention.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek medical attention immediately.[1]

Spill and Disposal Plan

Spill Containment: In the event of a spill, contain the source of the leak.[1] Collect spilled material using a method that controls dust generation; avoid using a filtered vacuum for dry solids.[1] Thoroughly clean the spill area.[1]

Waste Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Clean contaminated objects and areas thoroughly, observing environmental regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.